1,4-Butanediol mononitrate-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGSWRRYABFKU-SVYQBANQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 1,4-Butanediol Mononitrate-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of 1,4-Butanediol (B3395766) mononitrate-d8. This deuterated analogue of 1,4-Butanediol mononitrate serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.
Core Chemical Properties
1,4-Butanediol mononitrate-d8 is a stable isotope-labeled version of 1,4-Butanediol mononitrate. The deuterium (B1214612) labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical methods. While specific experimental data for the deuterated mononitrate is not widely available, the properties of the non-deuterated form and the deuterated diol provide a strong reference.
Table 1: Chemical Identity of this compound and Related Compounds
| Property | This compound | 1,4-Butanediol mononitrate | 1,4-Butanediol-d8 |
| CAS Number | 1261398-94-0[1] | Not Available | 74829-49-5 |
| Molecular Formula | C4HD8NO4[1] | C4H9NO4[2] | C4H2D8O2 |
| Molecular Weight | 143.16 g/mol [1] | 135.12 g/mol [2] | 98.17 g/mol |
| Isotopic Purity | Not specified | N/A | 98 atom % D |
Table 2: Physical Properties of 1,4-Butanediol and its Deuterated Analogue
| Property | 1,4-Butanediol | 1,4-Butanediol-d8 |
| Appearance | Colorless, viscous liquid | - |
| Melting Point | 20.1 °C | 16 °C |
| Boiling Point | 230 °C | 230 °C |
| Density | 1.017 g/cm³ at 20 °C | 1.108 g/mL at 25 °C |
| Flash Point | 134 °C (closed cup) | 134 °C (closed cup) |
| Solubility | Soluble in water, ethanol, acetone | - |
| Refractive Index | n20/D 1.446 | n20/D 1.4427 |
Synthesis and Purification
Experimental Protocol: Purification of 1,4-Butanediol Mononitrate
This protocol is adapted from a patented process for the purification of 1,4-butanediol mononitrate and is applicable for the purification of its deuterated analogue.
Materials:
-
Reaction mixture containing 1,4-butanediol mononitrate, 1,4-butanediol dinitrate, and unreacted 1,4-butanediol in a water-immiscible organic solvent (e.g., dichloromethane).
-
Deionized water.
-
Separatory funnel or extraction column.
Procedure:
-
The crude reaction mixture in the organic solvent is first extracted with water. 1,4-Butanediol mononitrate, being more polar, will preferentially partition into the aqueous phase, while the less polar 1,4-butanediol dinitrate will remain in the organic phase.
-
The aqueous phase containing the 1,4-butanediol mononitrate is then separated.
-
To recover the 1,4-butanediol mononitrate, the aqueous solution is subsequently extracted with a fresh portion of a water-immiscible organic solvent.
-
The organic phase, now containing the purified 1,4-butanediol mononitrate, is collected. The solvent can then be removed under reduced pressure to yield the purified product.
Note: This process is hazardous due to the explosive nature of nitrate (B79036) esters and should only be performed by experienced chemists with appropriate safety precautions in place.
Analytical Methods
This compound is primarily used as an internal standard for the quantitative analysis of 1,4-Butanediol mononitrate in biological matrices by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of 1,4-butanediol and its metabolites is GC-MS. For the analysis of the mononitrate, a derivatization step may be necessary to improve its volatility and chromatographic properties.
Sample Preparation and Derivatization (General Procedure):
-
Extraction of the analyte from the biological matrix (e.g., plasma, urine) using a suitable organic solvent.
-
Evaporation of the solvent and reconstitution in a derivatization reagent (e.g., a silylating agent like BSTFA).
-
Incubation to ensure complete derivatization.
-
Injection of the derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial hold at a low temperature, followed by a ramp to a higher temperature to elute the analytes.
-
MS Detection: Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized analyte and the deuterated internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 1,4-Butanediol mononitrate without the need for derivatization.
Sample Preparation (General Procedure):
-
Protein precipitation of the biological sample with a solvent like acetonitrile (B52724).
-
Centrifugation to pellet the precipitated proteins.
-
Dilution of the supernatant before injection into the LC-MS/MS system.
LC-MS/MS Parameters (Typical):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Biological Significance and Signaling Pathways
1,4-Butanediol mononitrate is a key metabolite of the drug Latanoprostene bunod, which is used to treat glaucoma. The therapeutic effect of Latanoprostene bunod is, in part, due to the release of nitric oxide (NO) from 1,4-Butanediol mononitrate.[3] Nitric oxide is a critical signaling molecule involved in vasodilation.
Nitric Oxide Signaling Pathway
The metabolism of Latanoprostene bunod and the subsequent nitric oxide signaling pathway is a crucial aspect of its mechanism of action.
Caption: Metabolism of Latanoprostene Bunod and the subsequent Nitric Oxide signaling pathway.
Experimental Workflow: Quantification of 1,4-Butanediol Mononitrate in a Biological Matrix
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.
Caption: Workflow for the quantitative analysis of 1,4-Butanediol Mononitrate using its deuterated internal standard.
References
An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Butanediol Mononitrate-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8), a deuterated analogue of 1,4-Butanediol mononitrate. This stable isotope-labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in the development of nitric oxide-donating drugs. This document outlines a feasible synthetic route, detailed experimental protocols, and expected characterization data.
Introduction
1,4-Butanediol mononitrate is a key intermediate in the synthesis of various pharmaceuticals. The deuterated version, 1,4-Butanediol mononitrate-d8, is of significant interest for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the non-labeled drug in biological matrices. The stable isotope label provides a distinct mass signature, allowing for precise differentiation from the endogenous or administered non-labeled compound.
Synthesis of this compound
The synthesis of this compound involves the selective mononitration of commercially available 1,4-Butanediol-d8. A controlled reaction with a nitrating agent is crucial to favor the formation of the mononitrate over the dinitrate by-product.
Proposed Synthetic Scheme
The synthesis can be logically divided into two main stages: the nitration of the deuterated diol and the subsequent purification of the desired mononitrate.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established methods for the mononitration of 1,4-butanediol.[1] Caution: Nitration reactions are potentially hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1,4-Butanediol-d8 (CAS No. 74829-49-5)
-
Fuming nitric acid (90%)
-
Acetic anhydride (B1165640)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Nitrating Agent: In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring. Allow the mixture to stir at this temperature for 30 minutes to form the nitrating species.
-
Nitration Reaction: Dissolve 1,4-Butanediol-d8 in dichloromethane and cool the solution to 0 °C. Slowly add the pre-formed nitrating agent dropwise to the solution of 1,4-Butanediol-d8, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the formation of the product and the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired mononitrate from the dinitrate and unreacted diol.
-
Characterization: Collect the fractions containing the purified this compound and confirm its identity and purity using the characterization methods described below.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1261398-94-0 | [2] |
| Molecular Formula | C₄HD₈NO₄ | [2] |
| Molecular Weight | 143.16 g/mol | [2] |
| Appearance | Expected to be a colorless to pale yellow oil | |
| Isotopic Purity | Typically ≥98% |
Spectroscopic Data
Due to the absence of readily available experimental spectra for this compound, the expected data are inferred from the known spectra of the non-deuterated analogue and the principles of NMR and mass spectrometry.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated compound. The signals corresponding to the deuterated carbon atoms will be absent. A singlet corresponding to the remaining proton on the hydroxyl group might be observed, depending on the solvent and concentration.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the four carbon atoms. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (B1214612). The chemical shifts are expected to be similar to those of the non-deuterated compound.
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the isotopic labeling.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.
-
Expected Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) is expected to be observed at m/z 143 or 144, respectively, confirming the incorporation of eight deuterium atoms.
-
Fragmentation Pattern: The fragmentation pattern will be indicative of the structure, with characteristic losses of functional groups.
The general workflow for the characterization of the synthesized compound is depicted below.
Caption: Characterization workflow for this compound.
Applications
This compound is primarily used as an internal standard in analytical methods for the quantification of 1,4-Butanediol mononitrate in biological samples.[3] Its use is crucial for:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of nitric oxide-donating drugs.
-
Metabolic profiling: To identify and quantify metabolites of drugs containing the 1,4-butanediol mononitrate moiety.
-
Bioequivalence studies: To compare the bioavailability of different formulations of a drug.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established nitration methods, offers a viable route to this valuable stable isotope-labeled standard. The outlined characterization techniques are essential for confirming the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for use in demanding analytical applications within the pharmaceutical and drug development industries.
References
The Scientific Rationale for Deuterated 1,4-Butanediol Mononitrate in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the scientific purpose and potential research applications of deuterated 1,4-butanediol (B3395766) mononitrate. While specific research on this deuterated compound is not widely published, this document extrapolates its purpose from the well-established principles of deuterium (B1214612) substitution in drug development and the known pharmacology of its non-deuterated counterpart. The primary focus of such research would be to leverage the kinetic isotope effect to modulate the compound's pharmacokinetic profile, thereby offering a more controlled and sustained release of nitric oxide (NO) and potentially altering the disposition of its metabolites.
Introduction to Deuteration in Drug Research
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic tool in medicinal chemistry to enhance a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
The primary goals of deuteration in drug development include:
-
Decreased Rate of Metabolism: Slowing down metabolic degradation can lead to a longer drug half-life.
-
Increased Systemic Exposure: A reduced metabolic rate can increase the overall exposure of the drug in the body.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Lower Required Dosage: Enhanced stability might mean a lower dose is needed to achieve the same therapeutic effect, potentially reducing side effects.
-
Altered Metabolic Pathways: Deuteration can sometimes shift metabolism away from pathways that form toxic metabolites, thereby improving the drug's safety profile.
Pharmacology of 1,4-Butanediol Mononitrate
1,4-Butanediol mononitrate (BDMN) is recognized as a nitric oxide (NO) donating prodrug. A notable application is in the ophthalmic drug latanoprostene bunod, where it is co-administered as part of a larger molecule. Upon administration, it is metabolized into two active moieties: 1,4-butanediol and nitric oxide.[1]
-
Nitric Oxide (NO): A critical signaling molecule involved in various physiological processes, most notably vasodilation. It activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates smooth muscle relaxation.[2][3][4]
-
1,4-Butanediol: This metabolite is further oxidized in the body. It is known to be a substrate for alcohol dehydrogenase and aldehyde dehydrogenase.[5]
The metabolic pathway of 1,4-butanediol mononitrate is a key target for modification through deuteration.
The Purpose of Deuterating 1,4-Butanediol Mononitrate in a Research Context
The primary purpose of synthesizing and studying deuterated 1,4-butanediol mononitrate would be to investigate the impact of the kinetic isotope effect on its metabolism and pharmacokinetic profile. By replacing hydrogen atoms with deuterium at metabolically active sites on the 1,4-butanediol backbone, researchers can aim to achieve a slower rate of its metabolism.
Hypothesized Advantages:
-
Sustained Nitric Oxide Release: The metabolism of BDMN to 1,4-butanediol and NO is a crucial step.[1][6] If the subsequent metabolism of 1,4-butanediol is slowed by deuteration, it could potentially lead to a more sustained presence of the parent compound or its immediate metabolites, thereby prolonging the release of nitric oxide.
-
Altered Pharmacokinetics of 1,4-Butanediol: The metabolism of 1,4-butanediol itself can be slowed. This would be of interest in studies where the effects of 1,4-butanediol are also being investigated.
-
Mechanistic Studies: Deuterated analogs are invaluable tools for elucidating metabolic pathways. By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can pinpoint the primary sites of metabolic attack and the enzymes involved.
Data Presentation: A Comparative Pharmacokinetic Profile
The following table presents a hypothetical comparison of key pharmacokinetic parameters between standard 1,4-butanediol mononitrate and its deuterated analog, based on the expected outcomes of deuteration.
| Parameter | 1,4-Butanediol Mononitrate (Standard) | Deuterated 1,4-Butanediol Mononitrate (Hypothetical) | Anticipated Improvement |
| Half-Life (t½) | X hours | ~1.5X - 2X hours | Increased |
| Maximum Concentration (Cmax) | Y ng/mL | Lower and less variable | Reduced Peak Fluctuation |
| Area Under the Curve (AUC) | Z ng*h/mL | Increased | Enhanced Systemic Exposure |
| Metabolic Clearance (CL) | High | Reduced | Slower Elimination |
Note: These values are illustrative and would need to be determined through experimental studies.
Signaling Pathways and Metabolic Workflow
Nitric Oxide Signaling Pathway
Nitric oxide released from 1,4-butanediol mononitrate diffuses into target cells, such as vascular smooth muscle cells, and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to activate Protein Kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[2][3][7]
Caption: Nitric Oxide (NO) signaling cascade leading to smooth muscle relaxation.
Experimental Workflow for Comparative Pharmacokinetic Study
A typical experimental workflow to compare the deuterated and non-deuterated compounds would involve in vitro and in vivo studies to determine their metabolic stability and pharmacokinetic profiles.
Caption: Workflow for comparing deuterated and non-deuterated compound pharmacokinetics.
Experimental Protocols
The following are generalized protocols that would be adapted for the specific study of deuterated 1,4-butanediol mononitrate.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life of deuterated and non-deuterated 1,4-butanediol mononitrate.
Materials:
-
Deuterated and non-deuterated test compounds
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warming: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot is used to calculate the in vitro half-life (t½ = 0.693 / |slope|).
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, AUC, t½) of deuterated and non-deuterated 1,4-butanediol mononitrate.
Materials:
-
Deuterated and non-deuterated test compounds formulated for administration
-
Sprague Dawley rats (or other appropriate species)
-
Dosing vehicles (e.g., for oral gavage or intravenous injection)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions.
-
Dosing: Administer a single dose of either the deuterated or non-deuterated compound to a group of animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.
Conclusion
The investigation of deuterated 1,4-butanediol mononitrate represents a logical step in the exploration of modified nitric oxide donors. The core purpose of this research is to apply the principles of the kinetic isotope effect to slow the metabolic degradation of the molecule. This could potentially lead to a more favorable pharmacokinetic profile, characterized by a longer half-life and more sustained nitric oxide release. Such a modification could be beneficial in therapeutic areas where prolonged vasodilation or NO-mediated signaling is desired. The experimental protocols and analytical methods outlined in this guide provide a foundational framework for researchers to systematically evaluate the potential advantages of deuterating this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 4. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
The Role of 1,4-Butanediol Mononitrate-d8 in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications of 1,4-Butanediol mononitrate-d8 (BDMN-d8), a critical tool in the quantitative analysis of drug metabolism and pharmacokinetics. The primary application of this isotopically labeled molecule is its use as an internal standard in bioanalytical assays, particularly for studies involving drugs that metabolize into 1,4-Butanediol mononitrate (BDMN).
Core Application: Internal Standard in Mass Spectrometry
Stable isotope-labeled compounds like BDMN-d8 are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its identical chemical properties to the endogenous BDMN but with a different mass, BDMN-d8 is the ideal internal standard for the accurate quantification of BDMN in complex biological matrices like plasma and urine.
This is particularly relevant in the study of drugs like latanoprostene bunod, which metabolizes into BDMN and latanoprost (B1674536) acid.[1][2] Accurate measurement of these metabolites is crucial for understanding the drug's pharmacokinetic profile.
Advantages of Using BDMN-d8 as an Internal Standard:
-
Minimizes Analytical Variability: Co-eluting with the unlabeled analyte, BDMN-d8 experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.
-
Corrects for Sample Loss: It accounts for any loss of the analyte during sample preparation and extraction from biological matrices.
-
Improves Method Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness and reliability of the analytical method.
Experimental Workflow for Quantification of BDMN using BDMN-d8
The following diagram illustrates a typical experimental workflow for the quantification of BDMN in a biological sample using BDMN-d8 as an internal standard.
Metabolic Pathway of 1,4-Butanediol Mononitrate
Understanding the metabolic fate of BDMN is crucial for interpreting pharmacokinetic data. BDMN is a metabolite that is further broken down in the body. The following diagram outlines this pathway.
Quantitative Data Summary
The use of BDMN-d8 as an internal standard allows for the generation of precise quantitative data. Below is a table summarizing typical calibration curve parameters for a validated LC-MS/MS assay for BDMN in human plasma.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of BDMN-d8 internal standard working solution (concentration will depend on the expected analyte concentration).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Conditions
A validated HPLC/MS/MS method is used for the determination of plasma concentrations of BDMN.[1]
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor to product ion transitions for both BDMN and BDMN-d8 are monitored.
Logical Relationship of Isotopic Labeling in Bioanalysis
The fundamental principle behind using a deuterated internal standard is the logical relationship between the analyte and the standard.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new therapeutics. The methodologies and principles outlined in this guide provide a framework for the robust quantitative analysis of 1,4-Butanediol mononitrate in biological systems.
References
Physical and chemical properties of 1,4-Butanediol mononitrate-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Butanediol mononitrate-d8, alongside detailed experimental protocols and relevant biological pathways. This deuterated analogue of 1,4-Butanediol mononitrate serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.
Core Physical and Chemical Properties
| Property | This compound | 1,4-Butanediol mononitrate (non-deuterated) |
| Molecular Formula | C₄HD₈NO₄ | C₄H₉NO₄[1][2] |
| Molecular Weight | 143.17 g/mol | 135.12 g/mol [1][2] |
| Melting Point | Data not available | Not available |
| Boiling Point | Data not available | 216.0 ± 23.0 °C (at 760 Torr, Calculated) |
| Solubility | Data not available | Soluble (34 g/L at 25 °C, Calculated) |
| Appearance | Not specified (likely a liquid) | Colorless to yellow oil |
| CAS Number | 1261398-94-0 | 22911-39-3[2] |
Note: Properties for the non-deuterated form are provided for reference and may differ from the deuterated compound.
Biological Significance and Metabolic Pathway
1,4-Butanediol mononitrate is a metabolite of the drug Latanoprostene bunod, an ophthalmic solution used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension[3][4][5][6]. Upon administration, Latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and 1,4-Butanediol mononitrate[3][5][6]. The latter is then further metabolized to release 1,4-Butanediol and nitric oxide (NO), a key signaling molecule[3][5][6][7]. 1,4-Butanediol is subsequently oxidized to succinic acid, which enters the tricarboxylic acid (TCA) cycle[3][8].
The release of nitric oxide from 1,4-Butanediol mononitrate contributes to the therapeutic effect of Latanoprostene bunod by increasing the outflow of aqueous humor through the trabecular meshwork, thus lowering intraocular pressure[9][10].
Below is a diagram illustrating the metabolic pathway of 1,4-Butanediol mononitrate.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitric Oxide-Donating Drugs for IOP Lowering | Encyclopedia MDPI [encyclopedia.pub]
A Technical Guide to 1,4-Butanediol Mononitrate-d8: Commercial Availability, Metabolism, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of 1,4-Butanediol mononitrate. The guide covers its commercial availability, physicochemical properties, and the metabolic fate of its non-deuterated analog, which is relevant to its biological activity. A significant focus is placed on its application as an internal standard in quantitative mass spectrometry-based assays. Detailed, representative experimental protocols for sample preparation and LC-MS/MS analysis are provided to guide researchers in developing and validating analytical methods. Furthermore, this guide illustrates the nitric oxide signaling pathway, which is activated by the metabolic release of nitric oxide from 1,4-Butanediol mononitrate, and a typical experimental workflow for its use in quantitative analysis.
Introduction
1,4-Butanediol mononitrate is a metabolite of the drug Latanoprostene bunod, where it acts as a nitric oxide (NO)-donating prostaglandin (B15479496) F2α analog. Upon administration, Latanoprostene bunod is metabolized into latanoprost (B1674536) acid and 1,4-Butanediol mononitrate. The latter is further metabolized to 1,4-butanediol and nitric oxide. The released nitric oxide plays a crucial role in various physiological processes, including the regulation of intraocular pressure.
1,4-Butanediol mononitrate-d8 is the deuterated form of this metabolite. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use in isotope dilution mass spectrometry allows for the accurate and precise quantification of the non-deuterated analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.
Commercial Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the information for some of the known vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities |
| ArtMolecule | MI8260 | Not specified | 2.5 mg, 5 mg, 10 mg |
| MedChemExpress | HY-150989S | Not specified | Contact for details |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₄HD₈NO₄ |
| Molecular Weight | 143.16 g/mol |
| CAS Number | 1261398-94-0 |
| Appearance | Not specified (likely a liquid or solid) |
| Solubility | Not specified (expected to be soluble in organic solvents like methanol (B129727) and acetonitrile) |
Metabolism and Signaling Pathway
The metabolic fate of 1,4-Butanediol mononitrate is intrinsically linked to its pharmacological activity, primarily through the release of nitric oxide.
Metabolic Pathway
Upon its formation from the parent drug, 1,4-Butanediol mononitrate is metabolized to 1,4-butanediol and nitric oxide. The 1,4-butanediol is subsequently oxidized to succinic acid, which then enters the Krebs cycle (tricarboxylic acid cycle) for further metabolism.
Metabolic pathway of 1,4-Butanediol mononitrate.
Nitric Oxide Signaling Pathway
The released nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and other physiological effects. In the context of glaucoma treatment, this pathway leads to increased aqueous humor outflow and a reduction in intraocular pressure.
Nitric Oxide (NO) signaling pathway.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantification of endogenous or administered 1,4-Butanediol mononitrate in biological samples using isotope dilution mass spectrometry.
Representative Experimental Protocol: LC-MS/MS Quantification
The following is a representative, non-validated protocol for the quantification of 1,4-Butanediol mononitrate in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol should be optimized and validated for the specific application and instrumentation.
5.1.1. Materials and Reagents
-
1,4-Butanediol mononitrate (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
5.1.2. Sample Preparation
-
Spiking: To 100 µL of the biological sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
5.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of the analyte from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| MRM Transitions | To be determined by infusion of the analyte and internal standard. Example hypothetical transitions: |
| 1,4-Butanediol mononitrate: Precursor ion > Product ion | |
| This compound: Precursor ion+8 > Product ion |
5.1.4. Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Workflow Diagram
Experimental workflow for quantitative LC-MS/MS analysis.
Synthesis and Characterization
Detailed, publicly available synthesis protocols and characterization data (NMR, MS spectra) for this compound are limited, as this information is often proprietary to the manufacturers.
General Synthesis Approach
The synthesis of this compound would likely involve the use of a deuterated precursor, such as 1,4-Butanediol-d8. The nitration of one of the hydroxyl groups could be achieved using standard nitrating agents under controlled conditions to favor mono-nitration.
Expected Analytical Data
-
¹H NMR: The proton NMR spectrum would be significantly simplified compared to the non-deuterated form due to the replacement of protons with deuterium. Residual proton signals, if any, would be observed.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals corresponding to the four carbon atoms in the butane (B89635) chain. The signals for the deuterated carbons would likely appear as multiplets due to C-D coupling.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated molecule. Fragmentation patterns would be influenced by the presence of deuterium atoms and would be useful for structural confirmation.
Conclusion
This compound is a valuable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its commercial availability facilitates its use as an internal standard for the accurate and precise quantification of its non-deuterated counterpart in biological matrices. Understanding the metabolism and signaling pathway of the parent compound provides a biological context for such quantitative studies. While specific synthesis and characterization data for the deuterated compound are not widely available, the provided representative analytical protocol offers a solid starting point for method development and validation.
1,4-Butanediol mononitrate-d8 CAS number and identification
This technical guide provides a comprehensive overview of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of 1,4-Butanediol mononitrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, synthesis, analysis, and metabolic fate.
Core Identification
1,4-Butanediol mononitrate-d8 is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of its non-deuterated counterpart.[1] Its physical and chemical properties are summarized in the table below.
| Identifier | Value |
| CAS Number | 1261398-94-0 |
| Chemical Formula | C₄HD₈NO₄ |
| Molecular Weight | 143.16 g/mol |
| IUPAC Name | 4-(nitrooxy)butan-1-ol-1,1,2,2,3,3,4,4-d8 |
| Synonyms | BDM-d8, 1,4-Butanediol, 1-nitrate-d8 |
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This procedure involves the controlled nitration of commercially available 1,4-Butanediol-d8.
Materials:
-
1,4-Butanediol-d8
-
"Stabilized" nitric acid (83-85% in water, substantially free of nitrous acid)[2]
-
Water-immiscible organic solvent (e.g., dichloromethane)
-
Sodium hydroxide (B78521) solution (40%)
-
Ice
Procedure:
-
Dissolve 1,4-Butanediol-d8 in the water-immiscible organic solvent.
-
Cool the solution to a temperature range of -2°C to 2°C.[2]
-
Slowly add "stabilized" nitric acid to the cooled solution while maintaining vigorous stirring. The weight ratio of nitric acid to 1,4-butanediol-d8 should be carefully controlled, typically in the range of 11:1 to 14.5:1.[2]
-
Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or a rapid GC-MS analysis). The reaction is typically allowed to proceed for 10 to 30 minutes.[2]
-
Quench the reaction by pouring the mixture into an ice/water slurry.[2]
-
Neutralize the mixture with a 40% sodium hydroxide solution, ensuring the temperature remains below 15°C.[2]
-
Separate the organic phase containing the this compound.
-
The crude product can be purified by aqueous extraction to remove unreacted diol and dinitrate byproducts.[2]
Quantitative Analysis by GC-MS
The primary application of this compound is as an internal standard. The following is a general workflow for its use in a quantitative GC-MS analysis.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-1 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Optimized for separation of the analyte and internal standard.
-
Ionization Mode: Electron Ionization (EI)
-
MS Acquisition: Selected Ion Monitoring (SIM)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated 1,4-butanediol mononitrate and a fixed concentration of this compound (internal standard).
-
Sample Preparation: To the unknown sample, add the same fixed concentration of this compound.
-
GC-MS Analysis: Inject the calibration standards and the sample into the GC-MS system.
-
Data Analysis: Monitor for characteristic ions of both the analyte and the internal standard. For 1,4-butanediol, characteristic ions in the mass spectrum include m/z 73 and 91 (for the protonated molecule).[3] The mass spectrum of the deuterated standard will show a corresponding mass shift. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown sample using this calibration curve.
Metabolic Pathway
1,4-Butanediol mononitrate is a metabolite of the ophthalmic drug Latanoprostene bunod.[2][4][5][6] Upon administration, Latanoprostene bunod is hydrolyzed to latanoprost (B1674536) acid and 1,4-butanediol mononitrate. The latter is then further metabolized to release nitric oxide (NO) and 1,4-butanediol.[2][4][5][6] The 1,4-butanediol is subsequently oxidized to succinic acid, which enters the Krebs cycle.[4][7]
Metabolic pathway of Latanoprostene bunod.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a research or drug development setting.
General experimental workflow.
References
- 1. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 2. WO2004043897A1 - A process for the purification of 1,4-butanediol mononitrate - Google Patents [patents.google.com]
- 3. swgdrug.org [swgdrug.org]
- 4. 1,4-Butanediol(110-63-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0062266) [hmdb.ca]
Stability and Storage of 1,4-Butanediol Mononitrate-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Butanediol mononitrate-d8. Due to the limited availability of direct stability data for this specific isotopically labeled compound, this document extrapolates information from studies on related alkyl nitrates, general principles of nitrate (B79036) ester stability, and best practices for the storage of deuterated compounds.
Core Stability Profile
This compound, as a nitrate ester, is expected to be susceptible to degradation under various environmental conditions. The primary degradation pathway for nitrate esters involves the homolytic cleavage of the O-NO2 bond, which can be initiated by heat, light, or the presence of acidic or basic conditions. This process can be autocatalytic, meaning the degradation products can accelerate further decomposition.
Deuteration at the butanediol (B1596017) backbone may potentially enhance the stability of the molecule. The replacement of hydrogen with deuterium (B1214612) results in a stronger C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect. This can lead to a higher activation energy for certain degradation reactions, thereby slowing down the decomposition rate. However, empirical data for this compound is not currently available to quantify this effect.
Quantitative Stability Data (for related compounds)
The following table summarizes stability data for related, non-deuterated alkyl nitrates to provide an estimate of the potential stability profile of this compound.
| Condition | Compound | Parameter | Result |
| Thermal Stress | Various Alkyl Nitrates | Decomposition Temperature | Generally unstable at elevated temperatures. |
| Photostability | Methyl, Ethyl, Isopropyl Nitrate | UV Absorption | Strong absorbance in the UV region, leading to photodegradation. |
| Hydrolytic Stability | Alkyl Nitrates | pH | Susceptible to hydrolysis, especially under acidic or basic conditions. |
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on best practices for deuterated and unstable compounds.[1][2][3]
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8°C. Long-term: -20°C or -80°C.[1][2][3] | Reduces the rate of thermal decomposition. |
| Light | Store in the dark, using amber vials or light-blocking containers.[2] | Prevents photodegradation initiated by UV or visible light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidative degradation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, chemically inert containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and exposure to air and moisture. |
Experimental Protocols
The following are proposed experimental protocols for assessing the stability of this compound, adapted from ICH guidelines and analytical methods for related compounds.
Photostability Testing (Adapted from ICH Q1B)
Objective: To evaluate the intrinsic photostability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable inert solvent (e.g., acetonitrile) and place them in chemically inert, transparent containers. Prepare a dark control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]
-
Analysis: At appropriate time intervals, withdraw samples from both the exposed and dark control containers. Analyze the samples for the appearance of degradation products and the loss of the parent compound using a stability-indicating HPLC-UV method.
Thermal Stability Testing (Forced Degradation)
Objective: To investigate the thermal degradation pathway and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as GC-MS or LC-MS, to identify and quantify degradation products.
Stability-Indicating Analytical Method (Proposed)
Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.
Methodology (based on HPLC for related compounds):
-
Chromatographic System: A reversed-phase HPLC system with a C18 column.[6][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]
-
Detection: UV detection at a wavelength that provides good sensitivity for the parent compound and its expected chromophoric degradation products.
-
Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Postulated signaling pathway of this compound via nitric oxide release.
References
The Role of 1,4-Butanediol Mononitrate-d8 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of a nitric oxide (NO) donor, in the context of metabolic studies. The strategic incorporation of deuterium (B1214612) into drug molecules offers significant advantages for elucidating metabolic pathways, understanding pharmacokinetic profiles, and investigating mechanisms of action. This document will detail the principles behind the use of deuterated compounds, the specific applications of 1,4-Butanediol mononitrate-d8, relevant experimental protocols, and the signaling pathways influenced by its metabolic products.
The Power of Deuterium in Metabolic Investigations
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research.[1][2][3] This subtle atomic substitution can have a profound impact on a drug's metabolic profile, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, such as by cytochrome P450 (CYP450) enzymes.[3] This slowing of metabolic breakdown can lead to an extended drug half-life, reduced formation of toxic metabolites, and a more favorable safety profile.[3][4]
The primary applications of deuterated compounds in metabolic studies include:
-
Tracking Metabolic Fate: The deuterium label acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[1][2]
-
Identifying Metabolites: The distinct mass of deuterium makes it easier to identify drug metabolites in complex biological matrices using techniques like mass spectrometry.[1]
-
Elucidating Reaction Mechanisms: By selectively placing deuterium at different positions in a molecule, researchers can determine which chemical bonds are critical for the drug's activity and metabolism.[1]
-
Improving Pharmacokinetic Properties: Deuteration can be used to enhance a drug's metabolic stability and bioavailability, a strategy known as the "deuterium switch".[3][]
1,4-Butanediol Mononitrate: Metabolism and Mechanism of Action
1,4-Butanediol mononitrate is a key component of the drug latanoprostene bunod, where it serves as a nitric oxide-donating moiety.[6] Upon administration, latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and 1,4-butanediol mononitrate.[7][8][9] The latter is then metabolized to 1,4-butanediol and nitric oxide (NO).[7][8][9] The released NO plays a crucial role in the drug's therapeutic effect by activating the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, leading to vasodilation.[7][8] The 1,4-butanediol metabolite is further oxidized to succinic acid, which then enters the Krebs cycle.[7][9]
The use of This compound in metabolic studies of its non-deuterated counterpart offers several advantages. Primarily, it serves as an excellent internal standard for quantitative analysis in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows for clear differentiation. Furthermore, this compound can be used as a tracer to precisely map the metabolic fate of the butanediol (B1596017) portion of the parent drug.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of the non-deuterated metabolites of latanoprostene bunod from a study in healthy human subjects. While specific data for the d8-labeled compound is not available, these values provide a relevant reference for researchers.
| Moiety | LLOQ (pg/mL) | Cmax on Day 1 (pg/mL) | Cmax on Day 28 (pg/mL) |
| Latanoprostene bunod | 10.0 | Not Quantifiable | Not Quantifiable |
| Butanediol mononitrate | 200 | Not Quantifiable | Not Quantifiable |
| Latanoprost acid | 30 | 59.1 | 51.1 |
| Data from a clinical study with topical ocular administration of Vyzulta 0.024% once daily for 28 days.[10] |
Experimental Protocols
A common in vitro method to assess the metabolic stability of a compound is through incubation with human liver microsomes, which are a rich source of drug-metabolizing enzymes.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound (e.g., 1,4-Butanediol mononitrate) when incubated with human liver microsomes.
Materials:
-
Test compound and its deuterated internal standard (e.g., this compound)
-
Pooled human liver microsomes
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and the deuterated internal standard in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing the cold quenching solution (acetonitrile with 0.1% formic acid) and the deuterated internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Visualizations
The following diagrams illustrate the metabolic pathway of 1,4-Butanediol mononitrate, the subsequent nitric oxide signaling cascade, and a typical experimental workflow for a metabolic study using a deuterated compound.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Latanoprostene Bunod | C27H41NO8 | CID 11156438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Butanediol Mononitrate-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Butanediol (B3395766) mononitrate-d8 as an internal standard in the quantitative analysis of 1,4-butanediol mononitrate and its precursor, 1,4-butanediol, in biological matrices. The methodologies described herein are particularly relevant for pharmacokinetic studies, toxicological assessments, and in the development of pharmaceuticals where 1,4-butanediol mononitrate is a metabolite, such as with the ophthalmic drug latanoprostene bunod.
Introduction
1,4-Butanediol is an industrial solvent that can be metabolized in vivo to the psychoactive substance gamma-hydroxybutyrate (GHB). Its mononitrate derivative, 1,4-butanediol mononitrate, is a metabolite of certain therapeutic agents. Accurate quantification of these compounds in biological fluids is crucial for understanding their pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as 1,4-Butanediol mononitrate-d8, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability during sample preparation and analysis, leading to enhanced precision and accuracy.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Because the analyte and the internal standard behave nearly identically during extraction, derivatization, and ionization, any loss or variation in signal intensity affects both compounds equally. This results in a constant analyte-to-internal standard ratio, which is directly proportional to the concentration of the analyte in the original sample.
Experimental Protocols
Protocol 1: Quantitative Analysis of 1,4-Butanediol Mononitrate in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,4-butanediol mononitrate in human plasma, employing this compound as the internal standard.
1. Materials and Reagents
-
1,4-Butanediol mononitrate (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 1,4-butanediol mononitrate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 1,4-butanediol mononitrate stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
1,4-Butanediol mononitrate: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 8 Da) -> Q3 (Product Ion)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Data Presentation
The following tables represent typical quantitative data that would be generated during the validation of the described analytical method.
Table 1: Calibration Curve for 1,4-Butanediol Mononitrate in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 0.98 | 98.0 | 5.2 |
| 5.00 | 5.12 | 102.4 | 4.1 |
| 10.0 | 9.95 | 99.5 | 3.5 |
| 50.0 | 50.8 | 101.6 | 2.8 |
| 100 | 101.2 | 101.2 | 2.1 |
| 500 | 495.5 | 99.1 | 1.9 |
| 1000 | 1005 | 100.5 | 1.5 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 3.00 | 2.95 | 98.3 | 4.8 | 5.5 |
| Medium | 75.0 | 76.1 | 101.5 | 3.2 | 4.1 |
| High | 750 | 742.5 | 99.0 | 2.5 | 3.3 |
Mandatory Visualizations
Figure 1: Experimental workflow for the quantitative analysis.
Figure 2: Metabolic pathway of Latanoprostene Bunod.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,4-butanediol mononitrate in biological matrices. The described LC-MS/MS protocol, coupled with a thorough validation, ensures high-quality data for pharmacokinetic, toxicological, and clinical studies. The presented workflow and metabolic pathway diagrams offer a clear visual representation of the experimental process and the biological fate of the parent compound, aiding researchers in their drug development and scientific investigations.
Application Note: Quantitative Analysis of Latanoprostene Bunod in Human Plasma using a Validated LC-MS/MS Method with 1,4-Butanediol mononitrate-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of latanoprostene bunod in human plasma. The method utilizes 1,4-Butanediol mononitrate-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis of latanoprostene bunod.
Introduction
Latanoprostene bunod is a prostaglandin (B15479496) F2α analog that is administered topically to reduce elevated intraocular pressure. It is a prodrug that is rapidly metabolized in the body to latanoprost (B1674536) acid, an active prostaglandin F2α receptor agonist, and butanediol (B1596017) mononitrate, a nitric oxide-donating moiety. Accurate quantification of latanoprostene bunod in biological matrices is essential for pharmacokinetic and toxicokinetic assessments.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] A SIL-IS closely mimics the analyte's behavior during sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][4] Given that butanediol mononitrate is a primary metabolite of latanoprostene bunod, its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the parent drug. This application note provides a comprehensive protocol for a validated LC-MS/MS assay for latanoprostene bunod in human plasma.
Experimental
Materials and Reagents
-
Latanoprostene bunod reference standard
-
This compound (Internal Standard)[5]
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of latanoprostene bunod and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.0 kV |
Method Validation
The bioanalytical method was validated according to the FDA and ICH M10 guidelines, assessing linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 10,000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Upper Limit of Quantitation (ULOQ) | 10,000 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Compensated by the internal standard |
Visualizations
Caption: Experimental workflow for the quantitative analysis of latanoprostene bunod.
Caption: Principle of using a deuterated internal standard for quantitative analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of latanoprostene bunod in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures the robustness of the assay by correcting for potential variabilities during sample processing and analysis. This method is suitable for supporting pharmacokinetic studies in the development of latanoprostene bunod.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1,4-Butanediol Mononitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,4-Butanediol (B3395766) mononitrate (BDMN) in biological matrices. As a key intermediate in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs), accurate quantification of BDMN is crucial for pharmacokinetic and drug metabolism studies. This protocol outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, providing a solid foundation for researchers in drug development and related fields.
Introduction
1,4-Butanediol mononitrate (BDMN) is a significant intermediate in the synthesis of a class of drugs known as nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs).[1] These drugs are designed to have anti-inflammatory and antipyretic activities with reduced gastrointestinal toxicity compared to traditional NSAIDs.[1] The accurate measurement of BDMN in biological samples is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of these novel therapeutic agents. This document provides a comprehensive protocol for the quantitative analysis of BDMN using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Physicochemical Properties of 1,4-Butanediol Mononitrate
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C4H9NO4 | [2][3][4] |
| Molecular Weight | 135.12 g/mol | [2][3][4] |
| logP | 0.15 | [2] |
| Water Solubility | 7.84 mg/mL | [2] |
Experimental Protocols
Materials and Reagents
-
1,4-Butanediol mononitrate reference standard
-
Internal Standard (IS) (e.g., ¹³C₄-1,4-Butanediol mononitrate or a structurally similar compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
This protocol utilizes a straightforward protein precipitation method for sample clean-up, suitable for high-throughput analysis.
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient elution is proposed to ensure optimal separation from matrix components.
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+) is suggested, as related compounds like 1,4-butanediol show good ionization in this mode.[5][6]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for BDMN and the internal standard should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,4-Butanediol mononitrate | [M+H]⁺ | To be determined | To be determined |
| Internal Standard | [M+H]⁺ | To be determined | To be determined |
Note: The optimal MRM transitions and collision energies must be determined by infusing a standard solution of 1,4-Butanediol mononitrate into the mass spectrometer.
Experimental Workflow
References
Application Note: Quantitative Analysis of 1,4-Butanediol Mononitrate in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 1,4-Butanediol mononitrate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a stable isotope-labeled internal standard, 1,4-Butanediol mononitrate-d8, to ensure high accuracy and precision. The protocol covers sample preparation by liquid-liquid extraction, GC-MS instrument parameters, and data analysis. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or toxicological studies of 1,4-Butanediol mononitrate.
Introduction
1,4-Butanediol mononitrate is an organic nitrate (B79036) that may be of interest in various fields, including pharmacology and toxicology, due to its structural similarity to other vasodilators and its potential as a metabolite of other compounds. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical technique for this purpose. The use of a deuterated internal standard (this compound) is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.
Experimental
-
1,4-Butanediol mononitrate (analyte)
-
This compound (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Methylene (B1212753) chloride (HPLC grade)[1]
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Phosphate (B84403) buffer (pH 7)
2.2.1. Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,4-Butanediol mononitrate and this compound in separate 10 mL volumetric flasks with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the analyte with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the primary stock solution of this compound with methanol.
2.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of the biological sample (e.g., plasma, urine, or serum) into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard spiking solution (100 ng/mL this compound) to all samples, calibration standards, and quality controls (QCs), except for the blank.
-
Add 1.0 mL of phosphate buffer (pH 7) and vortex for 30 seconds.
-
Add 5.0 mL of methylene chloride to the tube.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol and transfer to a GC-MS autosampler vial.
The following parameters are a starting point and may require optimization for your specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 70°C, hold for 1 minute. Ramp at 15°C/min to 280°C. Hold for 5 minutes.[1] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
The exact mass-to-charge ratios (m/z) should be confirmed by acquiring a full scan mass spectrum of the pure standards. The following are predicted ions based on the structures.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1,4-Butanediol mononitrate | 73 | 46, 62 |
| This compound (IS) | 81 | 46, 62 |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of 1,4-Butanediol mononitrate in the unknown samples by interpolating the peak area ratios from the calibration curve.
Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics for a validated GC-MS method. These values should be established during method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Precision (%RSD) | < 15% (20% at LOQ) |
| Accuracy (%Bias) | Within ±15% of the nominal value (±20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of 1,4-Butanediol mononitrate.
Signaling Pathway Diagram
This section is not applicable as the protocol describes an analytical method and not a biological signaling pathway.
Conclusion
The GC-MS method described provides a reliable and robust protocol for the quantification of 1,4-Butanediol mononitrate in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for a wide range of research and development applications. Proper method validation should be performed to ensure that the performance characteristics meet the specific requirements of the study.
References
Application Note: Structural Elucidation of 1,4-Butanediol mononitrate-d8 using NMR Spectroscopy
Introduction
1,4-Butanediol mononitrate is a molecule of interest in pharmaceutical and materials science research due to the presence of both a hydroxyl and a nitrate (B79036) ester functional group. The structural elucidation of this compound and its isotopically labeled analogs is crucial for understanding its chemical properties and for quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation of 1,4-Butanediol mononitrate-d8. The use of a deuterated analog, where all eight non-labile protons are replaced with deuterium, provides a unique approach to simplify spectra and confirm signal assignments. This document provides detailed protocols for sample preparation, NMR data acquisition, and a predictive analysis of the expected NMR spectra.
Predicted NMR Data
Due to the absence of readily available experimental NMR data for this compound, this section provides predicted ¹H and ¹³C NMR chemical shifts. The predictions are based on the known NMR data of 1,4-butanediol, the expected electronic effects of the nitrate group, and the established principles of NMR spectroscopy for deuterated compounds.
Table 1: Predicted ¹H NMR Data for 1,4-Butanediol mononitrate and its d8 Analog in CDCl₃
| Compound | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,4-Butanediol mononitrate | H-1 | ~3.70 | t | ~6.5 |
| H-2 | ~1.75 | m | - | |
| H-3 | ~1.85 | m | - | |
| H-4 | ~4.50 | t | ~6.5 | |
| OH | Variable | s | - | |
| This compound | H-1, H-2, H-3, H-4 | No Signal | - | - |
| OH | Variable | s | - |
Table 2: Predicted ¹³C NMR Data for 1,4-Butanediol mononitrate and its d8 Analog in CDCl₃
| Compound | Position | Predicted Chemical Shift (δ, ppm) |
| 1,4-Butanediol mononitrate | C-1 | ~62.0 |
| C-2 | ~25.0 | |
| C-3 | ~28.0 | |
| C-4 | ~75.0 | |
| This compound | C-1 | ~61.5 |
| C-2 | ~24.5 | |
| C-3 | ~27.5 | |
| C-4 | ~74.5 |
Experimental Protocols
The following protocols describe the proposed synthesis of this compound and the subsequent NMR analysis.
Synthesis of this compound
A plausible synthetic route for this compound involves the mononitration of commercially available 1,4-Butanediol-d8.
Materials:
-
1,4-Butanediol-d8
-
Fuming nitric acid
-
Acetic anhydride (B1165640)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring.
-
To this nitrating mixture, add 1,4-Butanediol-d8 dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using column chromatography.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve approximately 10 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: General workflow for NMR-based structural elucidation.
Caption: Logical diagram for the structural confirmation process.
Application of 1,4-Butanediol Mononitrate-d8 in Forensic Toxicology
Application Note
Introduction
1,4-Butanediol (B3395766) (1,4-BD) is an industrial solvent that is abused for its psychoactive effects. Following ingestion, 1,4-BD is rapidly metabolized in the body to gamma-hydroxybutyric acid (GHB), a potent central nervous system depressant.[1][2] The detection and quantification of 1,4-BD and GHB in biological specimens are critical in forensic toxicology to investigate cases of drug-facilitated sexual assault, driving under the influence of drugs, and unexplained deaths. Due to the endogenous presence of GHB in biological matrices and the potential for analytical variability, the use of a stable isotope-labeled internal standard is essential for accurate and precise quantification.
1,4-Butanediol mononitrate-d8 is a deuterated analog of a 1,4-butanediol derivative designed for use as an internal standard in mass spectrometry-based analytical methods. Its molecular structure, incorporating deuterium (B1214612) atoms, results in a higher mass-to-charge ratio (m/z) compared to the unlabeled analyte, allowing for clear differentiation by the mass spectrometer. The mononitrate functional group may be introduced to improve chromatographic retention or ionization efficiency in certain applications. In forensic toxicology, the use of such an internal standard is paramount to compensate for variations during sample preparation, extraction, and instrument analysis, thereby ensuring the reliability of quantitative results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" exhibits nearly identical chemical and physical properties to the endogenous analyte. Consequently, it experiences similar losses during sample preparation and variations in instrument response. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, regardless of sample loss or matrix effects.
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Blood and Urine Analysis
This protocol describes a simple and rapid protein precipitation method for the extraction of 1,4-butanediol and its metabolites from blood and urine samples prior to LC-MS/MS analysis.
Materials:
-
Blank whole blood/urine
-
1,4-Butanediol reference standard
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the blood or urine sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 400 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
2. GC-MS Analysis of 1,4-Butanediol and GHB with Derivatization
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of 1,4-butanediol and GHB in biological fluids, incorporating a derivatization step to improve volatility and chromatographic performance.
Materials:
-
Extracted sample from protein precipitation or liquid-liquid extraction
-
This compound as an internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.
-
Cap the vial tightly and heat at 70°C for 20 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
The GC-MS is operated in Selected Ion Monitoring (SIM) mode for quantification of the target analytes and the internal standard.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for 1,4-Butanediol Quantification
| Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Table 2: GC-MS SIM Parameters for Derivatized Analytes
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1,4-Butanediol-TMS | BSTFA | 234 | 204 | 117 | 73 |
| GHB-TMS | BSTFA | 248 | 233 | 147 | 73 |
| 1,4-BD mononitrate-d8-TMS (IS) | BSTFA | 280 | 250 | 125 | 73 |
Visualizations
References
Application Notes and Protocols for Pharmacokinetic Studies of 1,4-Butanediol Mononitrate-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the pharmacokinetic (PK) analysis of 1,4-Butanediol (B3395766) mononitrate-d8. Due to a lack of publicly available pharmacokinetic data specifically for 1,4-Butanediol mononitrate-d8, this guide draws upon data from its non-deuterated analog, 1,4-Butanediol mononitrate, a key metabolite of the ophthalmic drug Latanoprostene bunod. The protocols and methodologies described herein are based on established analytical techniques for similar compounds and can be adapted for the deuterated form.
Introduction
1,4-Butanediol mononitrate is a significant metabolite of Latanoprostene bunod, a nitric oxide (NO)-donating prostaglandin (B15479496) F2α analog used to reduce intraocular pressure.[1][2] Upon administration, Latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and butanediol (B1596017) mononitrate.[1][2][3] The butanediol mononitrate moiety subsequently releases nitric oxide and 1,4-butanediol.[1][3][4] Deuterated analogs, such as this compound, are crucial as internal standards in quantitative bioanalytical assays to ensure accuracy and precision.
Metabolic Pathway
Latanoprostene bunod undergoes rapid metabolism in the eye. The metabolic cascade leading to the formation and subsequent breakdown of 1,4-butanediol mononitrate is a key aspect of its mechanism of action.
Pharmacokinetic Data
Pharmacokinetic data for 1,4-Butanediol mononitrate is limited, as systemic concentrations are often below the lower limit of quantitation (LLOQ).
Table 1: Pharmacokinetic Parameters of Latanoprostene Bunod Metabolites in Healthy Adults
| Analyte | Dose | Matrix | Cmax (pg/mL) | Tmax (min) | LLOQ (pg/mL) |
| Latanoprostene bunod | One drop (0.024%) bilaterally | Plasma | Not Quantifiable | - | 10.0 |
| Butanediol mononitrate | One drop (0.024%) bilaterally | Plasma | Not Quantifiable | - | 200 |
| Latanoprost acid | One drop (0.024%) bilaterally | Plasma | 59.1 (Day 1), 51.1 (Day 28) | ~5 | 30 |
Data from a study involving 22 healthy subjects receiving Latanoprostene bunod ophthalmic solution 0.024% once daily for 28 days.[3][5]
Experimental Protocols
The following protocols are suggested for a pharmacokinetic study of this compound, based on methodologies used for the parent drug and related compounds.
4.1. Study Design
A crossover study design is recommended to assess the pharmacokinetics of this compound.
4.2. Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying low concentrations of analytes in biological matrices.
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Specification |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Internal Standard | Stable isotope-labeled 1,4-Butanediol mononitrate (e.g., ¹³C₄, ¹⁵N) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 Reverse-Phase Column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| LLOQ Target | < 200 pg/mL |
4.3. Sample Collection and Handling Protocol
-
Blood Collection: Collect whole blood samples in K₂EDTA tubes at pre-determined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Internal Standard: Spike plasma samples with the internal standard (this compound) prior to extraction.
-
Extraction:
-
LLE: Use a suitable organic solvent like methyl tert-butyl ether (MTBE) to extract the analyte from the plasma.
-
SPE: Utilize a polymeric reversed-phase SPE cartridge for sample clean-up and concentration.
-
-
Analysis: Analyze the extracted samples using the validated LC-MS/MS method.
Data Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) should be calculated using non-compartmental analysis from the plasma concentration-time data.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Protocol for using 1,4-Butanediol mononitrate-d8 in cell culture experiments
{"answer":"### Application Notes & Protocols: 1,4-Butanediol mononitrate-d8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a deuterated organic nitrate (B79036) that serves as a nitric oxide (NO) pro-drug. Organic nitrates require enzymatic bioactivation to release NO, a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[1][2] The deuterium (B1214612) labeling (d8) makes this compound a valuable tool for metabolic stability and pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing metabolism by enzymes like cytochrome P450s.[3][4] This alteration allows researchers to trace the molecule's fate and quantify its metabolites with high precision using mass spectrometry.[5]
These protocols provide a general framework for utilizing this compound in cell culture experiments to investigate NO-mediated signaling pathways. Due to the compound's novelty, researchers must perform initial dose-response and time-course experiments to determine optimal conditions for their specific cell type and experimental goals.
Application Notes
Mechanism of Action 1,4-Butanediol mononitrate, like other low-potency organic mononitrates, is believed to release nitric oxide (NO) following enzymatic metabolism.[6][7][8] While high-potency nitrates like nitroglycerin are primarily bioactivated by mitochondrial aldehyde dehydrogenase (ALDH2), mononitrates may be metabolized by other enzyme systems, such as cytochrome P450 enzymes in the endoplasmic reticulum.[1][9][10] Upon release, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[10][11] Elevated cGMP levels then activate downstream effectors like cGMP-dependent protein kinase (PKG), leading to various cellular responses, such as smooth muscle relaxation.[1][6]
Key Applications
-
NO-Mediated Signaling: Investigate the role of the NO/sGC/cGMP pathway in various cell types.
-
Drug Metabolism Studies: The d8-label allows for precise tracking and quantification of the compound and its metabolites, aiding in pharmacokinetic and metabolic stability assessments.[3]
-
Cytotoxicity and Viability: Assess the dose-dependent effects of sustained NO release on cell health and proliferation.[12]
-
Therapeutic Potential: Explore its use as a targeted NO donor for in vitro models of diseases where NO signaling is dysregulated.
Handling and Storage
-
Storage: Store the compound desiccated at the temperature recommended by the manufacturer, protected from light.
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or ethanol). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.
-
Procedure:
-
Prepare a 100 mM stock solution by dissolving the required mass of this compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). It is critical to perform a serial dilution to achieve a range of concentrations for initial dose-response experiments.
-
A vehicle control (medium with an equivalent concentration of DMSO) must be included in all experiments.[13]
-
Protocol 2: General Cell Treatment Workflow
-
Cell Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability, 24-well for nitrite (B80452)/cGMP assays) at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment:
-
Aspirate the old medium from the wells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the freshly prepared working solutions of this compound (and vehicle control) to the respective wells.[12]
-
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 4, 12, 24 hours). This will need to be optimized.
-
Downstream Analysis: Following incubation, collect the cell culture supernatant for nitrite analysis and/or lyse the cells for cGMP or protein analysis.
Caption: General experimental workflow for cell culture treatment.
Protocol 3: Quantification of Nitrite (Griess Assay)
Nitric oxide is unstable, but it rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻), in culture medium. The Griess assay is a colorimetric method to quantify nitrite concentration.[14][15]
-
Materials: Griess Reagent kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, cell culture supernatant, 96-well microplate.
-
Procedure:
-
Standard Curve: Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting a sodium nitrite stock solution in the same cell culture medium used for the experiment.[16]
-
Sample Collection: After treatment, carefully collect 50-100 µL of supernatant from each well without disturbing the cell layer.
-
Assay:
-
Pipette 50 µL of each standard and sample into a 96-well plate in duplicate.[16]
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells.[16]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader within 30 minutes.[17]
-
Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the linear regression of the standard curve.
-
Protocol 4: Quantification of Intracellular cGMP (ELISA)
-
Materials: cGMP ELISA kit, cell lysis buffer (often included in the kit, typically containing a phosphodiesterase inhibitor like IBMX), treated cells in a multi-well plate.
-
Procedure:
-
After treatment, aspirate the culture medium.
-
Wash cells once with cold PBS.
-
Lyse the cells by adding the recommended volume of cold cell lysis buffer to each well.
-
Incubate on ice for 10-20 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding lysates and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection conjugate, and a substrate.[11][18]
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the cGMP concentration (pmol/mL) from the standard curve and normalize to the total protein concentration (pmol/mg protein).[19]
-
Data Presentation
Quantitative data should be presented in clear, concise tables. The following are examples based on hypothetical experiments.
Table 1: Representative Dose-Response Data for Nitrite Production Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) were treated for 24 hours. Data are mean ± SD, n=3.
| Concentration of 1,4-BDMN-d8 | Nitrite Concentration (µM) |
| Vehicle Control (0 µM) | 1.2 ± 0.3 |
| 1 µM | 3.5 ± 0.5 |
| 10 µM | 12.8 ± 1.1 |
| 50 µM | 25.1 ± 2.4 |
| 100 µM | 30.4 ± 2.9 |
Table 2: Representative Time-Course Data for cGMP Accumulation Cells were treated with 50 µM this compound. Data are mean ± SD, n=3.
| Time Point | cGMP Concentration (pmol/mg protein) |
| 0 hours | 5.2 ± 0.8 |
| 1 hour | 28.6 ± 3.1 |
| 4 hours | 45.3 ± 4.5 |
| 12 hours | 20.1 ± 2.7 |
| 24 hours | 10.5 ± 1.5 |
Signaling Pathway Visualization
The release of NO from this compound and its subsequent action on the canonical sGC-cGMP pathway is a key mechanism.
Caption: Bioactivation and signaling pathway of 1,4-Butanediol mononitrate.
"}References
- 1. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latanoprostene Bunod | C27H41NO8 | CID 11156438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Latanoprostene Bunod used for? [synapse.patsnap.com]
- 9. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 17. abcam.co.jp [abcam.co.jp]
- 18. Development of a cGMP-compliant process to manufacture donor-derived, CD45RA-depleted memory CD19-CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Butanediol mononitrate-d8 as a Tracer in Drug Metabolism Studies
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] The use of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), allows researchers to differentiate between the administered drug and its endogenous analogs, as well as to trace the metabolic fate of the drug with high precision and sensitivity using mass spectrometry.[3][4][5] 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8) is a deuterated analog of 1,4-butanediol mononitrate (BDMN) and serves as an invaluable tracer for studying the metabolism of drugs that release BDMN as a metabolite. A key example of such a therapeutic agent is latanoprostene bunod, an intraocular pressure-lowering drug used in the treatment of glaucoma, which metabolizes into latanoprost (B1674536) acid and BDMN.[6] The BDMN is further metabolized to 1,4-butanediol and nitric oxide.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of BDM-d8 as a tracer in preclinical and clinical drug metabolism studies.
Application Notes
1. Elucidation of Metabolic Pathways:
The primary application of BDM-d8 is to trace the metabolic pathway of the BDMN moiety of a parent drug. Following administration, the metabolic conversion of BDM-d8 can be monitored, allowing for the unequivocal identification of its downstream metabolites. The deuterium label provides a distinct mass shift in mass spectrometric analysis, enabling clear differentiation from endogenous compounds. The metabolic cascade of BDMN involves its conversion to 1,4-butanediol, which is then oxidized to succinic acid and enters the tricarboxylic acid (TCA) cycle.[7]
2. Pharmacokinetic (PK) Studies:
BDM-d8 is an essential tool for accurately quantifying the pharmacokinetic profile of the BDMN released from a parent drug. By using a known amount of the deuterated tracer, researchers can perform isotope dilution mass spectrometry for precise quantification of the non-labeled BDMN and its metabolites in various biological matrices such as plasma, urine, and tissues. This approach overcomes issues of ion suppression and matrix effects often encountered in bioanalytical methods.[3]
3. Bioavailability Assessment:
Co-administration of a deuterated and non-deuterated version of a drug (a "microdosing" approach) can be used to determine absolute bioavailability.[4] In the context of a drug releasing BDMN, administering a formulation containing the parent drug and a tracer amount of the parent drug synthesized with a BDM-d8 moiety allows for the simultaneous measurement of both forms in circulation, providing a robust assessment of bioavailability.
4. In Vitro Metabolism Studies:
BDM-d8 can be used in in vitro systems, such as human liver microsomes or hepatocytes, to investigate the enzymes responsible for the metabolism of BDMN.[8] For instance, studies have shown that alcohol dehydrogenase is involved in the conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[8] Using BDM-d8 allows for precise measurement of metabolite formation in these controlled environments.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of the 1,4-butanediol mononitrate moiety of a novel investigational drug using BDM-d8 as a tracer.
Materials:
-
Investigational drug (e.g., a prodrug that releases BDMN)
-
1,4-Butanediol mononitrate-d8 (BDM-d8)
-
Male Sprague-Dawley rats (n=6 per group)
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Sample storage freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing Solution Preparation: Prepare a dosing solution containing the investigational drug and a spike of BDM-d8 at a known concentration.
-
Animal Dosing: Administer the dosing solution to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for the concentrations of the parent drug, BDMN, and BDM-d8 using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both the non-deuterated and deuterated species.
Protocol 2: Bioanalytical Method for Quantification of BDMN and BDM-d8 in Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of BDMN and BDM-d8 in plasma.
Materials:
-
LC-MS/MS system (e.g., Sciex Triple Quadrupole)
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., a structural analog of BDMN)
-
Plasma samples from the PK study
-
Calibration standards and quality control (QC) samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a gradient elution to separate the analytes.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions will be specific for BDMN, BDM-d8, and the internal standard.
-
-
Data Processing:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of BDMN to the internal standard against the nominal concentration.
-
Quantify the concentration of BDMN and BDM-d8 in the unknown samples using the calibration curve.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of BDMN and BDM-d8 in Rat Plasma
| Parameter | BDMN (non-labeled) | BDM-d8 (tracer) |
| Cmax (ng/mL) | 45.8 ± 12.3 | 5.2 ± 1.1 |
| Tmax (hr) | 0.5 ± 0.1 | 0.5 ± 0.1 |
| AUC (0-t) (ng*hr/mL) | 120.4 ± 25.6 | 13.5 ± 2.9 |
| t1/2 (hr) | 1.8 ± 0.4 | 1.9 ± 0.5 |
Table 2: LC-MS/MS MRM Transitions for Analyte Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| BDMN | 136.1 | 73.1 |
| BDM-d8 | 144.1 | 81.1 |
| Internal Standard | 150.1 | 87.1 |
Visualizations
Caption: Metabolic pathway of the this compound tracer.
Caption: Experimental workflow for a pharmacokinetic study using BDM-d8.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. symeres.com [symeres.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Inhibition of 1,4-butanediol metabolism in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 1,4-Butanediol mononitrate-d8 (BDMN-d8) Analysis
Welcome to the technical support center for the analysis of 1,4-Butanediol mononitrate-d8 (BDMN-d8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating matrix effects during experimental analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when quantifying BDMN-d8 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my BDMN-d8 analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of BDMN-d8.[1][2] In bioanalysis, common sources of matrix effects include salts, lipids, and endogenous metabolites present in plasma, urine, or tissue samples.[1][3] For BDMN-d8, this can lead to poor reproducibility, decreased sensitivity, and inaccurate pharmacokinetic data.
Q2: I am observing significant variability in my BDMN-d8 quantification between different sample lots. What could be the cause?
A2: This phenomenon is known as the relative matrix effect and arises from differences in the composition of the biological matrix between individual samples or batches. To mitigate this, it is crucial to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects. Since BDMN-d8 is already a deuterated standard, you would ideally use a further labeled version (e.g., ¹³C or ¹⁵N labeled BDMN) as an internal standard. If that is not available, a structurally similar deuterated compound may be used, but its ability to compensate for matrix effects must be thoroughly validated.
Q3: My BDMN-d8 signal is lower than expected in spiked samples compared to a neat solution. What troubleshooting steps can I take?
A3: A lower signal in the matrix suggests ion suppression. Here are several strategies to troubleshoot this issue:
-
Improve Sample Preparation: Enhance your sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation (PPT).
-
Optimize Chromatography: Modify your liquid chromatography (LC) method to achieve better separation between BDMN-d8 and co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of BDMN-d8.
-
Change Ionization Source: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is compatible, as APCI is generally less susceptible to ion suppression.[3]
Q4: Can the choice of anticoagulant in my plasma samples affect the analysis of BDMN-d8?
A4: Yes, the choice of anticoagulant can influence matrix effects. For instance, lithium heparin has been reported to cause matrix-related irreproducibility in some LC-MS/MS methods.[4] It is advisable to test different anticoagulants (e.g., EDTA, citrate) during method development to identify the one that results in the least interference for your specific assay.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in BDMN-d8 analysis.
Problem 1: Poor Peak Shape and/or Shifting Retention Times
| Possible Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, acetonitrile/water with high organic content). If the problem persists, replace the column. |
| Inadequate Mobile Phase | Ensure the mobile phase is properly prepared, degassed, and of high purity. Check for precipitation. |
| Sample Solvent Incompatibility | The sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Problem 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Recommended Action |
| Inefficient Extraction | Optimize the sample preparation method. For liquid-liquid extraction (LLE), test different organic solvents. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. |
| Analyte Instability | BDMN-d8, being a nitrate (B79036) ester, may be susceptible to degradation. Assess its stability in the biological matrix and during all sample processing steps. Consider adding stabilizers if necessary. |
| Adsorption to Labware | Use low-adsorption vials and pipette tips. Silanized glassware can also minimize losses. |
Problem 3: High Background Noise or Interferences
| Possible Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler. Inject blank samples between high-concentration samples to check for carryover. |
| Interfering Endogenous Compounds | Improve chromatographic separation to resolve the analyte peak from interferences. A more selective mass spectrometry method, such as Multiple Reaction Monitoring (MRM), can also help. |
Experimental Protocols
Below are example methodologies for sample preparation and LC-MS/MS analysis that can be adapted for BDMN-d8.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined empirically for BDMN-d8 |
| Collision Energy | To be optimized |
Note: The specific MRM transition and collision energy for BDMN-d8 need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
Signaling Pathway of Matrix Effects in LC-MS
Caption: The mechanism of matrix effects during the LC-MS process.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Improving peak resolution for 1,4-Butanediol mononitrate-d8 in chromatography
Welcome to the Technical Support Center for the chromatographic analysis of 1,4-Butanediol (B3395766) mononitrate-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your analytical methods and achieve superior peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (1,4-Butanediol mononitrate-d8) elute at a slightly different retention time than the non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior. It arises from the subtle physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to the deuterated compound being slightly less retentive on the non-polar stationary phase, often resulting in a slightly earlier elution compared to its non-deuterated counterpart.[1][2][3]
Q2: I am observing significant peak tailing with this compound. What are the potential causes and solutions?
Peak tailing is a common issue in chromatography and can be caused by several factors, especially when analyzing polar compounds like nitrate (B79036) esters.[4][5][6]
-
Secondary Interactions: The primary cause is often secondary interactions between the analyte and active sites on the column, such as free silanol (B1196071) groups on a silica-based stationary phase. Basic compounds, in particular, can interact strongly with these acidic silanol groups.[6]
-
Column Overload: Injecting too much sample can lead to peak tailing.[5]
-
Column Degradation: Over time, the column's stationary phase can degrade, exposing more active sites and leading to increased tailing. A void at the column inlet can also cause peak distortion.[5][7]
Solutions:
-
Mobile Phase Modification: Operate at a lower pH (e.g., adding a small amount of formic or acetic acid) to suppress the ionization of silanol groups.[6]
-
Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups have been chemically deactivated.[6]
-
Reduce Sample Concentration: Dilute your sample to see if the peak shape improves.[5]
-
Column Flushing and Replacement: If you suspect column contamination or degradation, flush the column according to the manufacturer's instructions or replace it with a new one.[5][8]
Q3: My peaks for this compound are broad. How can I improve their sharpness?
Broad peaks can result in poor resolution and reduced sensitivity. Here are some common causes and solutions:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.
-
Inappropriate Flow Rate: The flow rate of the mobile phase affects peak width. Each column has an optimal flow rate for maximum efficiency.
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9]
Solutions:
-
Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the components of your chromatography system.
-
Optimize Flow Rate: Perform a flow rate optimization study to find the optimal linear velocity for your column.
-
Solvent Matching: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
Q4: I'm observing split peaks for my analyte. What could be the issue?
Split peaks can be a frustrating problem, often pointing to an issue at the head of the column or during sample introduction.
-
Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or the system.[7]
-
Column Void: A void or channel may have formed in the packing material at the column inlet.[8]
-
Injection Solvent Effects: Injecting a large volume of a strong solvent can cause the sample band to distort as it enters the column.
Solutions:
-
Sample Filtration: Always filter your samples before injection to remove particulates.
-
In-line Filter: Use an in-line filter before the analytical column to protect it from system-generated particles.
-
Column Maintenance: If a void is suspected, you can try reversing and flushing the column (if the manufacturer allows). However, replacement is often the best solution.
-
Injection Volume and Solvent: Reduce the injection volume or dissolve the sample in a weaker solvent.
Troubleshooting Guides
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common chromatographic issues.
Caption: A logical workflow for troubleshooting chromatographic problems.
Experimental Protocols
While a specific, validated method for this compound is not publicly available, the following protocols for the related compound 1,4-Butanediol can be used as a starting point for method development.
Gas Chromatography (GC) Method Development Starting Point
This method is adapted from established procedures for 1,4-Butanediol.[10][11]
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-1, 30 m x 0.53 mm I.D., 2.65 µm film thickness (or equivalent non-polar column).[10]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 250 °C.
-
Final Hold: 10 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Method Development Starting Point
This method is based on the analysis of 1,4-Butanediol and can be adapted for the mononitrate.[10][12]
Instrumentation: HPLC system with a Refractive Index Detector (RID) or a UV detector (if the mononitrate has sufficient chromophore). For higher sensitivity and specificity, an LC-MS/MS system is recommended.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
The following tables provide hypothetical data for different chromatographic conditions to illustrate how method parameters can affect peak resolution. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical GC-FID Data for this compound
| Parameter | Method A | Method B (Optimized) |
| Oven Program | Isothermal @ 150°C | 60°C (2 min) to 250°C @ 20°C/min |
| Retention Time (min) | 5.2 | 8.7 |
| Peak Width (sec) | 15 | 8 |
| Tailing Factor | 1.8 | 1.2 |
| Resolution (from nearest impurity) | 1.3 | 2.1 |
Table 2: Hypothetical HPLC-UV Data for this compound
| Parameter | Method C | Method D (Optimized) |
| Mobile Phase | 50:50 Acetonitrile:Water | Gradient with 0.1% Formic Acid |
| Retention Time (min) | 3.1 | 6.4 |
| Peak Width (sec) | 12 | 6 |
| Asymmetry Factor | 1.9 | 1.1 |
| Resolution (from nearest impurity) | 1.1 | 2.5 |
Signaling Pathways and Logical Relationships
Troubleshooting Peak Tailing
The following diagram illustrates the decision-making process for addressing peak tailing.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
Technical Support Center: Mass Spectrometry Analysis of 1,4-Butanediol Mononitrate-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of 1,4-Butanediol mononitrate-d8 (BDMN-d8) in mass spectrometry.
Troubleshooting Guides
This section offers solutions to common issues encountered during the LC-MS/MS analysis of BDMN-d8, focusing on the challenges posed by ion suppression.
Q1: My BDMN-d8 signal is significantly lower in biological samples compared to clean standards. What is the likely cause?
A1: A significant decrease in signal intensity for BDMN-d8 in a biological matrix compared to a neat solution is a classic sign of ion suppression. This phenomenon occurs when co-eluting endogenous or exogenous components in the sample interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2] Common culprits include salts, phospholipids (B1166683), proteins, and mobile phase additives.[3]
Q2: I am using a deuterated internal standard (BDMN-d8), but I'm still seeing poor accuracy and precision. Why isn't it compensating for the matrix effects?
A2: While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[4] A phenomenon known as the "isotope effect" can cause a slight difference in retention time between the analyte (1,4-Butanediol mononitrate) and its deuterated internal standard (BDMN-d8).[4] If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[4]
Q3: How can I confirm that ion suppression is affecting my BDMN-d8 analysis?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[5][6] This technique involves infusing a constant flow of a BDMN-d8 standard into the mass spectrometer post-column while injecting a blank matrix extract. A drop in the baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as BDMN-d8, is reduced by the presence of other co-eluting molecules in the sample.[1][7] This competition for ionization in the MS source leads to a lower signal for the analyte of interest, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2]
Q2: What are the most common sources of ion suppression in bioanalysis?
A2: In biological matrices like plasma or urine, the most common sources of ion suppression are endogenous compounds such as salts, phospholipids, and proteins.[3] Exogenous contaminants introduced during sample collection or preparation, like plasticizers from collection tubes or detergents, can also contribute significantly.[1]
Q3: How can I minimize ion suppression during my sample preparation?
A3: Effective sample preparation is crucial for minimizing ion suppression. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS/MS analysis.[8] Protein precipitation is a simpler method but is generally less effective at removing phospholipids and other small molecule interferences.[5]
Q4: Can changing my chromatographic conditions help reduce ion suppression?
A4: Yes, optimizing your chromatographic method can significantly mitigate ion suppression. By improving the separation of BDMN-d8 from co-eluting matrix components, you can ensure that your analyte elutes in a region with minimal ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Q5: Are there any software-based approaches to correct for ion suppression?
A5: While not a replacement for good sample preparation and chromatography, some data analysis strategies can help to compensate for ion suppression. Normalization using a suitable internal standard, like BDMN-d8, is the most common and effective approach.[4] Advanced calibration techniques, such as matrix-matched calibration curves, can also improve accuracy in the presence of matrix effects.
Data Presentation
| Parameter | Value | Interpretation |
| Matrix Effect (%) | 102.0% | A value close to 100% indicates minimal ion suppression or enhancement for 5-ISMN in the tested plasma matrix after sample preparation.[9][10] |
| Extraction Recovery (%) | 87.0% | This indicates that the liquid-liquid extraction method used was effective in recovering a high percentage of the 5-ISMN from the plasma sample.[9][10] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions in the chromatographic run where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector and necessary tubing
-
Standard solution of this compound (in a solvent compatible with the mobile phase)
-
Blank matrix extract (e.g., plasma, urine processed without the analyte)
-
Reconstitution solvent (mobile phase)
Methodology:
-
Prepare a standard solution of BDMN-d8 at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC system with the analytical column and mobile phases intended for the analysis.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump containing the BDMN-d8 standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
Begin the LC gradient and, once the system is equilibrated, start the syringe pump to infuse the BDMN-d8 standard at a low, constant flow rate (e.g., 10-20 µL/min). This will establish a stable baseline signal for BDMN-d8.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the BDMN-d8 signal throughout the chromatographic run. Any significant and reproducible dip in the baseline indicates a region of ion suppression.
-
Inject a sample of the reconstitution solvent as a control to ensure that the observed suppression is from the matrix and not the solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove interfering matrix components from plasma samples prior to LC-MS/MS analysis of BDMN-d8.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold or positive pressure processor
-
Plasma sample containing BDMN-d8
-
Methanol (B129727) (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Washing solution (e.g., 5% methanol in water)
-
Nitrogen evaporator
Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry out.
-
Loading: Load the plasma sample (e.g., 0.5 mL) onto the SPE cartridge. Apply a slow and steady flow to ensure proper binding of the analyte.
-
Washing: Pass 1 mL of the washing solution through the cartridge to remove hydrophilic interferences and salts.
-
Elution: Elute the BDMN-d8 from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for ion suppression in mass spectrometry.
Caption: Experimental workflow for a post-column infusion experiment.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of an LC-MS/MS Assay for 15N-Nitrite for Cellular Studies of L-Arginine Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Purity issues and purification of 1,4-Butanediol mononitrate-d8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Butanediol (B3395766) mononitrate-d8.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis, purification, and analysis of 1,4-Butanediol mononitrate-d8.
Question: My final product shows low purity after synthesis. What are the likely impurities and how can I remove them?
Answer: The most common impurities in the synthesis of this compound are the unreacted starting material, 1,4-Butanediol-d8, and the over-nitrated product, 1,4-Butanediol dinitrate-d8. A patented purification process for the non-deuterated analogue involves a selective liquid-liquid extraction which can be adapted for the deuterated version.[1] This process separates the mononitrate from the dinitrate and the unreacted diol.[1]
A typical reaction mixture may contain 1,4-Butanediol mononitrate, 1,4-Butanediol dinitrate, and unreacted 1,4-Butanediol.[1] The purification process involves the following steps:
-
Extraction of the mononitrate from an organic solution into water.
-
Subsequent extraction of the mononitrate from the aqueous solution into a fresh water-immiscible organic solvent.[1]
This procedure can yield 1,4-Butanediol mononitrate with a purity exceeding 99%.[1]
Question: I am observing unexpected peaks in my analytical chromatogram (GC/LC). What could be the cause?
Answer: Unexpected peaks can arise from several sources:
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., dichloromethane) may be present in the final product.
-
Side-products: Besides the dinitrate and unreacted diol, other side-products could form depending on the reaction conditions.
-
Degradation: 1,4-Butanediol mononitrate may be susceptible to degradation under certain conditions (e.g., high temperatures, presence of acids or bases).
-
Isotopic Impurities: Incomplete deuteration of the starting material can lead to the presence of partially deuterated or non-deuterated species. Mass spectrometry is the best tool to investigate this.
To identify the unknown peaks, techniques like GC-MS or LC-MS are recommended for their ability to provide molecular weight information.
Question: My NMR spectrum looks complex, and I'm having trouble with interpretation. What should I consider?
Answer: For deuterated compounds like this compound, 1H NMR spectra should show a significant reduction in proton signals. Any residual proton signals could indicate incomplete deuteration. For structural confirmation, 13C and 15N NMR can be valuable. Deuterium (2H) NMR can also be used to confirm the positions of deuteration.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should be concerned about with this compound?
A1: The primary impurities are typically 1,4-Butanediol-d8 (unreacted starting material) and 1,4-Butanediol dinitrate-d8 (over-nitration product).[1]
Q2: What is the recommended method for purifying this compound?
A2: A selective liquid-liquid extraction is a highly effective method. This involves extracting the mononitrate from a water-immiscible organic solvent into water, and then back-extracting it into a fresh organic solvent.[1]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine chemical purity and quantify impurities.
-
Mass Spectrometry (MS) to confirm the molecular weight and the degree of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2H) to confirm the chemical structure and isotopic labeling.
Q4: How should I store this compound to ensure its stability?
Data Presentation
Table 1: Typical Impurity Profile of Crude 1,4-Butanediol Mononitrate
| Compound | Typical Concentration in Crude Mixture |
| 1,4-Butanediol mononitrate | Main Product |
| 1,4-Butanediol dinitrate | Significant Impurity[1] |
| 1,4-Butanediol | Minor to Significant Impurity[1] |
Table 2: Purity of 1,4-Butanediol Mononitrate After Purification
| Purification Method | Achievable Purity | Reference |
| Selective Liquid-Liquid Extraction | > 99% | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Selective Liquid-Liquid Extraction
This protocol is adapted from a patented method for the purification of the non-deuterated analog.[1]
Objective: To separate this compound from 1,4-Butanediol dinitrate-d8 and unreacted 1,4-Butanediol-d8.
Materials:
-
Crude this compound in a water-immiscible organic solvent (e.g., dichloromethane).
-
Deionized water.
-
Fresh water-immiscible organic solvent (e.g., dichloromethane).
-
Separatory funnels.
-
Rotary evaporator.
Procedure:
-
Step a) Extraction into Water:
-
Place the organic solution containing the crude this compound into a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer will contain the this compound, while the dinitrate will preferentially remain in the organic layer.
-
Collect the aqueous layer.
-
-
Step b) Extraction back into Organic Solvent:
-
Place the collected aqueous solution into a clean separatory funnel.
-
Add an equal volume of fresh water-immiscible organic solvent.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The purified this compound will now be in the organic layer.
-
Collect the organic layer.
-
-
Step c) (Optional) Washing:
-
The aqueous solution from step a) can be washed with the same type of organic solvent used in step b) to recover any remaining mononitrate before proceeding to step b).[1]
-
-
Solvent Removal:
-
Dry the final organic solution over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Expected Outcome: This process is capable of producing 1,4-Butanediol mononitrate with a purity of over 99%.[1]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the chemical purity of this compound and quantify impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for the analysis of polar compounds (e.g., a wax or mid-polarity column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing Injection Volume for 1,4-Butanediol mononitrate-d8 in GC-MS
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the injection volume for 1,4-Butanediol mononitrate-d8 (BDMN-d8) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GC-MS?
A1: this compound is the deuterated form of 1,4-Butanediol mononitrate. Deuterated compounds are frequently used as internal standards in GC-MS analysis. Because their chemical properties are nearly identical to their non-deuterated counterparts, they co-elute and experience similar effects during sample preparation and injection.[1][2] However, their higher mass allows them to be distinguished by the mass spectrometer, enabling accurate quantification by correcting for variations in injection volume and instrument response.[1]
Q2: What is a typical starting injection volume for this type of analysis?
A2: For standard capillary GC-MS systems, a typical starting injection volume is 1 µL using a splitless injection mode, which is common for trace analysis.[3][4] However, the optimal volume is highly dependent on the concentration of BDMN-d8 in the sample and the sensitivity of the instrument. It is crucial to perform an injection volume optimization study to find the ideal balance between signal intensity and peak shape.
Q3: How does increasing the injection volume affect my results?
A3: Increasing the injection volume introduces more analyte into the system, which can lead to a stronger signal (larger peak area) and a better signal-to-noise ratio.[3][5] However, injecting too large a volume can overload the GC inlet or the column.[3][6] This can cause distorted peak shapes, such as fronting or tailing, which negatively impact reproducibility and the accuracy of quantification.[3][7]
Q4: What are the signs of column or inlet overload?
A4: The classic symptoms of overload are poor peak shape and shifts in retention time.[7] You may observe peak fronting, where the front slope of the peak is shallower than the back slope, or broad, triangular-shaped peaks.[6][7] In severe cases, retention time may decrease as the injection volume increases.[7]
Troubleshooting Guide
This section addresses common issues encountered when analyzing thermally sensitive or active compounds like organic nitrates.
Problem: I see poor peak shape (tailing) for my BDMN-d8 peak.
| Possible Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Organic nitrates can be sensitive to active sites (exposed silanols) in the GC pathway. Ensure a deactivated inlet liner is used. If the problem persists, trim 5-10 cm from the front of the column or replace the column with a new, inert one.[8][9] |
| Improper Column Installation | If the column is installed too high or too low in the inlet, it can create dead volumes, leading to peak tailing.[10] Reinstall the column according to the manufacturer's specifications for your instrument. |
| Thermal Decomposition | BDMN-d8 may be thermally labile. An excessively high inlet temperature can cause degradation, which may appear as tailing or the presence of smaller, related peaks.[10][11] Gradually lower the inlet temperature (e.g., in 10-20°C increments) to see if peak shape improves.[11] |
Problem: The signal for BDMN-d8 is weak or inconsistent.
| Possible Cause | Recommended Solution |
| Insufficient Injection Volume | The amount of analyte reaching the detector may be too low. A low injection volume can lead to poor signal intensity.[3] Carefully increase the injection volume in small increments (e.g., 0.2 µL) to see if the signal improves without compromising peak shape. |
| Leaks in the Injection Port | A leak in the septum or fittings will cause a portion of the sample to be lost, leading to variable and low peak areas.[11][12] Replace the septum and check all fittings for tightness. Performing a system leak check is recommended.[11] |
| Analyte Adsorption | Active sites in the system can irreversibly adsorb the analyte, reducing the amount that reaches the detector.[9] Use a deactivated liner and column. Consider preparing samples in a solvent that better matches the polarity of the stationary phase.[6] |
Problem: I am observing peak fronting.
| Possible Cause | Recommended Solution |
| Column Overload | Injecting too much analyte mass onto the column is a primary cause of peak fronting.[6] Dilute the sample or reduce the injection volume.[6][8] |
| Solvent Mismatch | If the sample solvent is not compatible with the column's stationary phase (e.g., injecting a polar solvent on a non-polar column), it can cause peak distortion.[6] If possible, change the sample solvent to one that is more compatible, like hexane (B92381) or ethyl acetate (B1210297) for a standard HP-5MS column. |
Quantitative Data Summary
The following table illustrates the hypothetical results of an injection volume optimization experiment. The goal is to find the volume that provides the highest signal-to-noise ratio while maintaining good peak symmetry (Asymmetry Factor close to 1.0).
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Asymmetry Factor | Signal-to-Noise (S/N) | Observation |
| 0.5 | 150,000 | 1.1 | 250 | Good peak shape, but lower signal. |
| 1.0 | 325,000 | 1.0 | 580 | Optimal: Excellent peak shape and strong signal. |
| 1.5 | 480,000 | 1.3 | 750 | Slight peak tailing begins to appear. |
| 2.0 | 610,000 | 1.8 | 810 | Significant tailing, indicating overload. |
| 2.5 | 650,000 | < 0.8 (Fronting) | 720 | Severe peak fronting and decreased S/N. |
Note: Data are for illustrative purposes only. Actual results will vary based on instrumentation and sample concentration.
Experimental Protocol: Injection Volume Optimization
This protocol provides a systematic approach to determine the optimal injection volume for BDMN-d8.
1. Preparation of Standard:
-
Prepare a working standard of BDMN-d8 in a suitable solvent (e.g., ethyl acetate) at a concentration representative of your samples. A typical concentration for an internal standard is in the mid-range of the calibration curve for the target analytes.[1][2]
2. GC-MS Instrument Setup (Example Conditions):
-
Inlet: Splitless mode
-
Inlet Temperature: Start at 200°C (Note: Organic nitrates can be thermally labile; this may need to be optimized downward).[11][13]
-
Liner: Deactivated, single-taper splitless liner.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) using appropriate quantifier and qualifier ions for BDMN-d8.
3. Experimental Sequence:
-
Set up a sequence in your data acquisition software to inject the same standard multiple times with varying injection volumes.
-
Perform triplicate injections at each volume to ensure reproducibility.
-
Suggested Volumes: 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL.
4. Data Analysis:
-
For each injection, integrate the BDMN-d8 peak.
-
Record the peak area, peak asymmetry factor, and signal-to-noise ratio.
-
Plot these values against the injection volume.
-
The optimal injection volume is the one that provides the highest signal without significant peak distortion (Asymmetry Factor typically between 0.9 and 1.3).
Visual Workflow Guides
The following diagrams illustrate key decision-making and experimental workflows.
Caption: A troubleshooting workflow for diagnosing poor peak shapes.
Caption: Experimental workflow for optimizing GC-MS injection volume.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Calibration curve issues with 1,4-Butanediol mononitrate-d8 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8) as an internal standard in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using 1,4-Butanediol mononitrate-d8 as an internal standard?
A1: The primary challenges encountered with BDM-d8 are similar to those seen with other deuterated internal standards and include:
-
Isotopic Exchange: Loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment.
-
Chromatographic Shift: A difference in retention time between the analyte (1,4-Butanediol mononitrate) and the deuterated internal standard (BDM-d8).
-
Differential Matrix Effects: The analyte and the internal standard experience varying degrees of ion suppression or enhancement from components in the sample matrix.
-
Purity of the Internal Standard: The presence of unlabeled 1,4-Butanediol mononitrate in the BDM-d8 standard can lead to inaccurate measurements, especially at low analyte concentrations.
Q2: My calibration curve is non-linear. What could be the cause when using BDM-d8?
A2: Non-linearity in your calibration curve can stem from several factors related to the internal standard. A common reason is the isotopic purity of the BDM-d8. If the internal standard contains a significant amount of the unlabeled analyte, it can artificially inflate the response at lower concentrations, leading to a curve that plateaus at higher concentrations. Another potential cause is differential matrix effects, where the analyte and internal standard are not affected by the matrix in the same way across the concentration range.
Q3: I am observing a drift in the internal standard signal throughout my analytical run. What should I investigate?
A3: A drifting internal standard signal can be indicative of several issues. First, assess the stability of BDM-d8 in your sample and autosampler vials over the duration of the analysis. Degradation of the internal standard can lead to a decreasing signal. Another possibility is a change in the chromatographic conditions or mass spectrometer performance over time. Finally, consider the possibility of isotopic exchange, especially if the mobile phase is acidic or basic.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution
Poor chromatography can significantly impact the accuracy and precision of your results. If you are observing tailing, fronting, or broad peaks for 1,4-Butanediol mononitrate and/or BDM-d8, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Issue 2: Inconsistent Internal Standard Response
Variability in the BDM-d8 signal can lead to poor precision and inaccurate quantification. This guide provides a systematic approach to diagnosing the root cause.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sample Preparation Inconsistency | Review the sample preparation protocol for any steps that could introduce variability in the addition of the internal standard. Ensure accurate and consistent pipetting. | Consistent internal standard peak areas across replicate preparations of the same sample. |
| Internal Standard Stability | Prepare fresh BDM-d8 stock and working solutions. Evaluate the stability of the internal standard in the final sample matrix and in the autosampler over time. | Stable internal standard response over the course of the analytical run. |
| Matrix Effects | Perform a post-extraction addition experiment to evaluate matrix effects. Analyze samples from different lots of the biological matrix. | Consistent internal standard response in the presence and absence of the matrix, indicating minimal matrix effects. |
| Mass Spectrometer Performance | Check the mass spectrometer for any signs of contamination or loss of sensitivity. Perform a system suitability test. | Stable and reproducible signal for the internal standard during a system suitability check. |
Issue 3: Retention Time Shift Between Analyte and Internal Standard
While deuterated internal standards are expected to co-elute with the analyte, small differences in retention time can occur, leading to differential matrix effects.
Troubleshooting Retention Time Shifts
Caption: Decision tree for addressing retention time shifts.
Experimental Protocols
Representative LC-MS/MS Method for 1,4-Butanediol Mononitrate Quantification
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of BDM-d8 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1,4-Butanediol mononitrate: To be determined empirically (e.g., precursor ion [M+H]+ or [M+NH4]+ and a characteristic product ion).
-
This compound: To be determined empirically (e.g., precursor ion [M+H]+ or [M+NH4]+ and a characteristic product ion, with an 8 Da mass shift from the unlabeled analyte).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Quantitative Data Summary
The following tables provide representative quantitative data from a validated bioanalytical method for Butanediol Mononitrate (BDMN) using its deuterated internal standard.
Table 1: Standard Curve and Quality Control Levels
| Sample Type | Concentration (ng/mL) |
| Standard 1 (LLOQ) | 0.2 |
| Standard 2 | 0.5 |
| Standard 3 | 1.0 |
| Standard 4 | 5.0 |
| Standard 5 | 10.0 |
| Standard 6 | 20.0 |
| Standard 7 | 40.0 |
| Standard 8 (ULOQ) | 50.0 |
| QC Low | 0.6 |
| QC Medium | 3.75 |
| QC High | 37.5 |
Table 2: Hypothetical Matrix Effect and Recovery Data
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 1,4-Butanediol mononitrate | 1.0 | 92.5 | 95.2 |
| 25.0 | 95.1 | 96.8 | |
| This compound | 10.0 | 93.2 | 94.5 |
Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
Signaling Pathway
Metabolism of 1,4-Butanediol Mononitrate
1,4-Butanediol mononitrate is a pro-drug that is metabolized in the body to release 1,4-butanediol and nitric oxide (NO). The subsequent metabolism of 1,4-butanediol involves oxidation to gamma-hydroxybutyric acid (GHB).
Caption: Metabolic pathway of 1,4-Butanediol Mononitrate.
Minimizing back exchange in deuterated standards like 1,4-Butanediol mononitrate-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize back exchange in deuterated standards, with a specific focus on 1,4-Butanediol mononitrate-d8.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back exchange and why is it a concern for deuterated standards like this compound?
Isotopic back exchange is an unintended chemical reaction where deuterium (B1214612) (D) atoms on a deuterated internal standard are replaced by hydrogen (H) atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon is a significant issue in quantitative analysis as it compromises the isotopic purity of the standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn can cause an overestimation of the analyte's concentration, ultimately affecting the accuracy and reliability of experimental results.[1][2]
Q2: Which deuterium atoms on this compound are most susceptible to back exchange?
While the deuterium atoms in this compound are generally on carbon atoms, which are more stable than those on heteroatoms (like oxygen or nitrogen), certain positions can still be susceptible under specific conditions.[3][4] Deuterium atoms on carbons adjacent to the nitrate (B79036) group or the hydroxyl group may be more prone to exchange, especially under acidic or basic conditions. It is crucial to source high-quality standards where the deuterium labels are placed on the most stable positions of the molecule.[4]
Q3: What are the primary factors that influence the rate of back exchange?
The rate of back exchange is primarily influenced by several experimental parameters:
-
pH: Back exchange is catalyzed by both acids and bases. The rate is typically at its minimum at a pH of approximately 2.5-3.0.[1][4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][4]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[2][4]
-
Label Position: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile.[3][4]
Q4: How should I store deuterated standards like this compound to ensure long-term stability?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[6] For solid forms of this compound, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[7] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[7][8] It is always best to refer to the manufacturer's certificate of analysis for specific storage instructions.[6]
Troubleshooting Guides
Issue 1: Decreasing signal of the deuterated internal standard (this compound) over an analytical run.
This is a common sign of back exchange occurring in the autosampler.[1]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Ensure the autosampler is kept at a low temperature (e.g., 4°C) to slow down the exchange rate.[1][4]
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[1]
-
Optimize Mobile Phase pH: If compatible with your chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5-3.0).[1][4]
-
System Flushing: Thoroughly flush the LC system between runs to remove any residual acidic or basic components that could catalyze back exchange.[1]
-
Issue 2: Inconsistent or inaccurate quantitative results.
This could be due to differential matrix effects where the analyte and the deuterated standard are affected differently by the sample matrix.[3][9]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and this compound are co-eluting.[9]
-
Evaluate Matrix Effects: Quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[9]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic and compensate for matrix effects.[9]
-
Data Presentation
Table 1: Effect of pH and Temperature on the Back Exchange of a Deuterated Standard (Hypothetical Data)
| pH | Temperature (°C) | Back Exchange (%) |
| 2.5 | 4 | < 1 |
| 2.5 | 25 | 3 |
| 7.0 | 4 | 5 |
| 7.0 | 25 | 15 |
| 9.0 | 4 | 10 |
| 9.0 | 25 | > 30 |
Table 2: Influence of Solvent Composition on the Stability of a Deuterated Standard (Hypothetical Data)
| Solvent System (v/v) | Storage Time (24h at 25°C) | Isotopic Purity (%) |
| 100% Acetonitrile (B52724) | 24h | 99.8 |
| 50% Acetonitrile / 50% Water | 24h | 98.5 |
| 100% Methanol | 24h | 99.2 |
| 50% Methanol / 50% Water | 24h | 97.9 |
| 100% Water (pH 7) | 24h | 95.1 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
-
Acclimatization: Before opening, allow the sealed container of the deuterated standard to warm to room temperature to prevent condensation.[6]
-
Inert Atmosphere: If possible, perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon).[6][8]
-
Reconstitution: Reconstitute the solid standard in a high-purity aprotic solvent like acetonitrile to a desired stock concentration (e.g., 1 mg/mL) in a Class A volumetric flask.[6][7]
-
Homogenization: Ensure the standard is completely dissolved by gentle vortexing or sonication.[7]
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (e.g., -20°C).[7]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature before preparing working solutions by diluting with the appropriate solvent.[7]
Protocol 2: Assessing the Stability of this compound in the Analytical Matrix
-
Prepare Two Sample Sets:
-
Set A (T=0): Spike a known concentration of this compound into the analytical matrix (e.g., plasma) and immediately process and analyze.
-
Set B (T=X): Spike the same concentration of the standard into the matrix and incubate under conditions that mimic the analytical run (e.g., in the autosampler for the duration of a typical run). Then, process and analyze.
-
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Data Evaluation: Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate instability or back exchange.[4]
Mandatory Visualization
Caption: Workflow to minimize deuterium back exchange.
Caption: Troubleshooting logic for common issues.
References
Enhancing the ionization efficiency of 1,4-Butanediol mononitrate-d8
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the ionization efficiency of 1,4-Butanediol mononitrate-d8 (BND-d8) during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common ionization techniques for analyzing this compound?
A1: The most common and effective ionization techniques for nitrate (B79036) esters like BND-d8 are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).[1] These are considered "soft" ionization methods that minimize fragmentation and are highly compatible with liquid chromatography (LC) systems.[2][3] Both techniques are typically operated in negative ion mode for the analysis of nitrate esters to promote the formation of adduct ions.[4]
Q2: Why is my signal intensity for BND-d8 low in ESI mode?
A2: Low signal intensity in Electrospray Ionization (ESI) can be attributed to several factors. Nitrate esters often do not ionize efficiently on their own.[4] The composition of your mobile phase is critical; the absence of appropriate adduct-forming reagents can lead to poor ionization.[1] Additionally, general LC-MS issues such as sample degradation, improper source settings, or contamination can also suppress the signal.[5]
Q3: What type of ions should I be looking for in the mass spectrum of BND-d8?
A3: In negative ion mode, you should primarily look for adduct ions rather than a deprotonated molecule. Common adducts in ESI include those with nitrate ([M+NO₃]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) if these are present in the mobile phase.[1] In APCI, with the use of chlorinated solvents or additives, chloride adducts ([M+Cl]⁻) are commonly observed.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a strong signal for my BND-d8 standard. What steps can I take to improve it?
A: Low signal intensity is a common problem when analyzing nitrate esters. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)
Q: My chromatographic peaks for BND-d8 are tailing or split. What could be the cause?
A: Poor peak shape can originate from several sources, from the sample solvent to the column itself.
-
Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion. Ensure your sample solvent is the same as or weaker than the initial mobile phase conditions.[6]
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column frit or head, leading to split peaks. A void at the head of the column can also cause peak splitting. Try flushing the column or replacing it if it's old.[6][7]
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase. Modifying the mobile phase pH or using a different column chemistry may help.[6]
Issue 3: High Background Noise or Ghost Peaks
Q: I'm observing high background noise or unexpected peaks in my chromatogram. How can I identify the source?
A: High background can mask your analyte signal, while ghost peaks can interfere with integration.
-
Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in your mobile phase are a common source of background noise and ghost peaks.[7]
-
Sample Carryover: Residual sample from a previous injection can elute in a later run, causing ghost peaks. Implement a robust needle wash protocol and flush the sample injection system between runs.[7][8]
-
Mobile Phase Additives: While additives are used to enhance ionization, some can contribute to high background if used at excessive concentrations. Use the lowest effective concentration.
Quantitative Data Summary
The choice of ionization technique and mobile phase additives significantly impacts the observed ion intensity. The following tables summarize the expected adduct ions and the relative effectiveness of common additives for enhancing the signal of nitrate esters.
Table 1: Common Adduct Ions for BND-d8 in Negative Ion Mode
| Ionization Mode | Additive Type | Expected Adduct Ion | Relative Intensity |
| ESI | Ammonium/Sodium Salts | [M+NO₃]⁻, [M+CH₃COO]⁻ | +++ |
| ESI | Propionic Acid | [M+C₂H₅COO]⁻ | ++ |
| APCI | Chlorinated Agents | [M+Cl]⁻ | +++ |
| APCI | None (Air Plasma) | [M-H]⁻, [M-NO]⁻ | + |
| Relative Intensity Key: + (Low), ++ (Moderate), +++ (High). Data is illustrative based on published findings for nitrate esters.[1][4][9] |
Table 2: Recommended Mobile Phase Additive Concentrations
| Ionization Mode | Additive | Typical Concentration | Notes |
| ESI | Ammonium Nitrate | 1-5 mM | Effective for forming nitrate adducts.[1] |
| ESI | Sodium Nitrite | 1-5 mM | Promotes adduct formation.[1] |
| APCI | Chloroform | 0.1 - 1% v/v | Added post-column to form chloride adducts.[4] |
| APCI | Dichloromethane | 0.1 - 1% v/v | Used as a solvent or post-column additive.[4] |
| Note: Always optimize additive concentration for your specific instrument and application. |
Experimental Protocols
Protocol 1: Analysis of BND-d8 using ESI with Post-Column Infusion
This protocol is designed to enhance the formation of adduct ions in ESI mode.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 1-100 ng/mL).
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Post-Column Infusion Setup:
-
Prepare an additive solution of 10 mM ammonium nitrate in 50:50 water:acetonitrile.
-
Use a syringe pump to deliver the additive solution at a low flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump to the LC flow path via a T-junction placed between the column exit and the MS inlet.
-
-
MS Method (ESI):
-
Ionization Mode: Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-250.
-
Target Ion: Monitor for the [M+NO₃]⁻ adduct.
-
Caption: Experimental workflow for post-column infusion.
Protocol 2: Analysis of BND-d8 using APCI with a Chlorinated Additive
This protocol is suitable for enhancing ionization via chloride adduction in APCI.
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
LC Method:
-
Use the same LC method as in Protocol 1. However, for APCI, it is also possible to use nonpolar solvents if required.[2]
-
-
Mobile Phase Modification:
-
Instead of post-column infusion, you can add a chlorinated solvent directly to the mobile phase B bottle.
-
Modified Mobile Phase B: Acetonitrile with 0.1% Chloroform.
-
Caution: Ensure your LC system components (seals, tubing) are compatible with chlorinated solvents.
-
-
MS Method (APCI):
-
Ionization Mode: Negative.
-
Corona Current: -5 µA.
-
Vaporizer Temperature: 400 °C.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 60 psi.
-
Scan Range: m/z 100-250.
-
Target Ion: Monitor for the [M+Cl]⁻ adduct.
-
References
- 1. Identification of nitrate ester explosives by liquid chromatography-electrospray ionization and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Inter-laboratory comparison of 1,4-Butanediol mononitrate-d8 quantification
This guide offers a comparative overview of analytical methodologies for the precise quantification of 1,4-Butanediol (B3395766) mononitrate-d8, a critical internal standard in various research and drug development applications. The selection of an appropriate analytical technique is paramount for achieving accurate and reproducible results. This document provides a detailed comparison of common chromatographic methods, supported by experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Quantitative Data Comparison
The following table summarizes the key performance parameters of widely used analytical methods applicable to the quantification of 1,4-Butanediol mononitrate-d8. The choice of method will depend on factors such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Separation of volatile compounds with detection based on ionization in a hydrogen flame. |
| Limit of Quantification (LOQ) | ≈ 0.5 mg/kg[1] | High sensitivity, method-dependent | Higher LOQ compared to MS methods[2] |
| Linear Range | 1.0 – 4.0 mg/mL (for 1,4-Butanediol)[3] | Wide, dependent on detector | Method-dependent |
| Precision (RSD) | < 2.5%[3] | Typically < 15% | < 2.0%[2] |
| Selectivity | High, based on mass-to-charge ratio | High, based on mass-to-charge ratio | Lower than MS, based on retention time |
| Sample Derivatization | May be required to improve volatility[1] | Generally not required | May be required |
| Typical Application | Broad applicability, high confidence identification.[4] | Suitable for non-volatile or thermally labile compounds. | Routine analysis and purity assessment.[2][5] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS are provided below. These protocols are based on established methods for the analysis of 1,4-Butanediol and can be adapted for its deuterated and nitrated analog.[1][4]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective quantification of this compound in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or a dissolved solid), add an appropriate volume of an internal standard solution.
-
Add 2 mL of a suitable organic solvent (e.g., methylene (B1212753) chloride or chloroform).[3]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for GC-MS analysis.[2]
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-1 capillary column (30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) or equivalent.[2]
-
Injector Temperature: 210°C[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a flow rate of 3.5 mL/min.[2]
-
Injection Volume: 1 µL[2]
-
MS Detector:
-
Ionization Mode: Electron Impact (EI)
-
Detector Temperature: 260°C[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the reconstituted samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.
References
Validation of a Bioanalytical Method with 1,4-Butanediol Mononitrate-d8: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the successful progression of therapeutic candidates. In pharmacokinetic and toxicokinetic studies, the accurate quantification of drug molecules and their metabolites in biological matrices is critical. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted best practice to ensure the quality of these analytical methods.[1][2][3] This guide provides a comparative overview of bioanalytical method validation, highlighting the advantages of using a deuterated internal standard like 1,4-Butanediol mononitrate-d8 over non-labeled standards.
The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[5][6][7][8][9][10] These guidelines outline the key parameters that must be evaluated, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11]
The Critical Role of Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is crucial for correcting variability during sample processing and analysis.[1][2] A SIL-IS, such as this compound, is considered the gold standard because it is chemically identical to the analyte of interest (1,4-Butanediol mononitrate).[1][12] This chemical identity ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, which allows for effective compensation for matrix effects and other sources of analytical variability.[1][3]
Key Advantages of Using a Deuterated Internal Standard:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte response.[1][3]
-
Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.[1][12]
-
Increased Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.[2]
Comparative Performance Data
To illustrate the superior performance of a deuterated internal standard, the following tables summarize hypothetical but representative validation data for the quantification of 1,4-Butanediol mononitrate using either its deuterated form (this compound) or a structural analog as the internal standard.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| This compound | 1.00 (LLOQ) | 1.02 | 102.0 | 4.5 |
| 2.50 (Low QC) | 2.45 | 98.0 | 3.2 | |
| 50.0 (Mid QC) | 51.0 | 102.0 | 2.5 | |
| 80.0 (High QC) | 79.2 | 99.0 | 2.1 | |
| Structural Analog IS | 1.00 (LLOQ) | 1.15 | 115.0 | 12.8 |
| 2.50 (Low QC) | 2.70 | 108.0 | 9.5 | |
| 50.0 (Mid QC) | 47.5 | 95.0 | 8.2 | |
| 80.0 (High QC) | 85.6 | 107.0 | 7.5 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. Data is representative.
Table 2: Matrix Effect and Recovery
| Internal Standard Type | Matrix Factor | Recovery (%) |
| This compound | 0.98 - 1.03 | 92 ± 4.1 |
| Structural Analog IS | 0.85 - 1.15 | 85 ± 9.8 |
Data is representative.
Experimental Protocols
A typical bioanalytical method for the quantification of 1,4-Butanediol mononitrate in a biological matrix like plasma would involve the following steps:
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or a structural analog) at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizations
The following diagrams illustrate the logical workflow of a bioanalytical method validation and the principle of using a deuterated internal standard.
Caption: Workflow of a typical bioanalytical method validation process.
Caption: Principle of analytical variability correction using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. id-eptri.eu [id-eptri.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 1,4-Butanediol Mononitrate-d8 vs. its Non-Deuterated Standard in Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is crucial. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard in bioanalytical methods for these studies.[1] This guide provides an objective comparison of the expected pharmacokinetic performance of 1,4-Butanediol (B3395766) Mononitrate-d8 against its non-deuterated counterpart, supported by experimental principles and data from analogous compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
While direct comparative PK data for 1,4-butanediol mononitrate and its deuterated form is not publicly available, the effects of deuteration on drug metabolism are well-established. The "deuterium switch" strategy involves replacing hydrogen with deuterium (B1214612) at metabolically vulnerable positions. This can slow down enzymatic metabolism due to the kinetic isotope effect, leading to a more favorable PK profile.[2][3][4]
The following table outlines the expected changes in key pharmacokinetic parameters for 1,4-butanediol mononitrate-d8 compared to the non-deuterated standard, based on findings from studies of other deuterated drugs like deutetrabenazine.[1][2][5]
| Pharmacokinetic Parameter | Non-Deuterated Standard (Expected) | This compound (Predicted) | Rationale for Predicted Change |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Slower metabolism of the deuterated compound can lead to a higher peak concentration of the parent drug. |
| Time to Peak Concentration (Tmax) | Unchanged | Unchanged | Deuteration typically does not affect the rate of absorption. |
| Area Under the Curve (AUC) | Lower | Significantly Higher | Reduced metabolic clearance results in greater overall drug exposure.[2] |
| Elimination Half-life (t½) | Shorter | Longer | Slower metabolism extends the time the drug remains in the body.[1][2] |
| Metabolic Clearance (CL/F) | Higher | Lower | The primary benefit of deuteration is a reduction in metabolic clearance. |
Metabolic Pathway of 1,4-Butanediol Mononitrate
1,4-Butanediol mononitrate is a prodrug that is rapidly hydrolyzed in the body to form 1,4-butanediol and nitric oxide. The 1,4-butanediol is then metabolized to γ-hydroxybutyric acid (GHB) by alcohol dehydrogenase and aldehyde dehydrogenase.[6]
Experimental Protocols
A robust comparative pharmacokinetic study is essential to quantify the benefits of using a deuterated standard. Below is a detailed methodology for such a study.
Objective: To compare the pharmacokinetic profiles of a non-deuterated 1,4-butanediol mononitrate and its deuterated (d8) analog in a suitable animal model (e.g., Sprague-Dawley rats).
Materials:
-
1,4-Butanediol mononitrate (non-deuterated standard)
-
This compound
-
Internal Standard (IS): A structurally similar but chromatographically distinct molecule
-
Animal model: Male Sprague-Dawley rats (n=6 per group)
-
Dosing vehicle (e.g., saline)
-
Blood collection supplies (e.g., EDTA tubes)
-
Reagents for sample preparation (e.g., acetonitrile (B52724), formic acid)
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
House animals in a controlled environment with a standard diet and water ad libitum.
-
Divide animals into two groups: one receiving the non-deuterated standard and the other receiving the deuterated compound.
-
Administer a single oral dose of the respective compound to each rat.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples in EDTA-coated tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution to separate the analyte from endogenous interferences.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions:
-
1,4-Butanediol (metabolite): Precursor ion (m/z) -> Product ion (m/z)
-
1,4-Butanediol-d8 (metabolite): 99 -> 81[7]
-
Internal Standard: To be determined based on the selected IS.
-
-
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentrations of the analytes at each time point using a calibration curve.
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
-
Experimental Workflow
The following diagram illustrates the workflow for a typical pharmacokinetic study comparing a deuterated and non-deuterated compound.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deutetrabenazine - Prescriber's Guide [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of 1,4-Butanediol in Rats: Bioactivation to γ-Hydroxybutyric Acid, Interaction with Ethanol, and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Isotope Effect of 1,4-Butanediol Mononitrate-d8: A Comparative Guide for Analytical Applications
Executive Summary
Deuterated standards, such as 1,4-Butanediol mononitrate-d8, are the gold standard for quantitative analysis by mass spectrometry due to their chemical similarity to the analyte. However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle yet measurable differences in physical properties, leading to isotopic effects. This guide outlines these effects, providing expected quantitative data and detailed experimental protocols to aid in the development of robust analytical methods.
Data Presentation: Comparative Analysis
The following tables summarize the anticipated analytical characteristics of 1,4-Butanediol mononitrate and its deuterated counterpart, this compound.
Table 1: Physicochemical Properties
| Property | 1,4-Butanediol Mononitrate | This compound |
| Molecular Formula | C₄H₉NO₄ | C₄HD₈NO₄ |
| Monoisotopic Mass | 135.0532 u | 143.1034 u |
| Molecular Weight | 135.12 g/mol [1] | 143.17 g/mol [2] |
Table 2: Expected Chromatographic Behavior (GC-MS)
| Parameter | 1,4-Butanediol Mononitrate | This compound | Expected Difference |
| Retention Time (min) | ~ 8.50 | ~ 8.48 | d8 analog may elute slightly earlier |
| Elution Order | 2 | 1 | Deuterated compounds often elute faster |
Table 3: Expected Mass Spectrometric Fragmentation (Electron Ionization)
| Analyte | Parent Ion (M+) | Key Fragment Ions (m/z) | Expected Relative Abundance |
| 1,4-Butanediol Mononitrate | 135 | 118, 101, 87, 76, 46 | Base peak likely m/z 46 (NO₂⁺) or 76 ([CH₂ONO₂]⁺)[3] |
| This compound | 143 | 126, 109, 93, 82, 46 | Similar pattern with mass shifts corresponding to deuterium count |
Experimental Protocols
The following are detailed methodologies for the analysis of 1,4-Butanediol mononitrate using its deuterated internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of 1,4-Butanediol mononitrate in various matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1,4-Butanediol Mononitrate: m/z 46, 76, 101
-
This compound: m/z 46, 82, 109
-
Sample Preparation:
-
Prepare a stock solution of 1,4-Butanediol mononitrate and this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by spiking blank matrix with the 1,4-Butanediol mononitrate stock solution to achieve the desired concentration range.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and unknown samples.
-
Vortex mix and inject into the GC-MS system.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 1,4-Butanediol mononitrate using its deuterated internal standard.
Caption: Workflow for quantitative analysis of 1,4-Butanediol mononitrate.
Discussion of Isotope Effects
The primary isotope effect observed in chromatography is on the retention time. Deuterated compounds are slightly less polar and have weaker van der Waals interactions than their non-deuterated counterparts. In gas chromatography, this can lead to a slightly earlier elution time for the deuterated analog. While typically small, this difference should be considered during method development to ensure proper peak integration.
In mass spectrometry, the most apparent effect is the mass shift of the molecular ion and fragment ions containing deuterium atoms. The fragmentation pathways are generally expected to remain the same. However, the relative abundance of certain fragments may differ slightly due to the stronger C-D bond compared to the C-H bond, which can influence fragmentation kinetics. This is known as the kinetic isotope effect. For quantitative analysis using selected ion monitoring, it is crucial to select fragment ions that are both abundant and free from interference for both the analyte and the internal standard.
Alternative Internal Standards
While a deuterated analog is the ideal internal standard, other compounds can be considered if this compound is unavailable.
Table 4: Alternative Internal Standards
| Internal Standard | Rationale for Use | Potential Drawbacks |
| ¹³C-labeled 1,4-Butanediol mononitrate | Chemically identical, co-eluting | Generally more expensive than deuterated standards |
| Homologous Alkyl Nitrate (e.g., 1,5-Pentanediol mononitrate) | Similar chemical properties and fragmentation | Different retention time, potential for matrix effects to differ |
| Structurally Similar Compound (e.g., Ethylene Glycol Dinitrate) | Commercially available | Significant differences in chromatography and mass spectrometry |
Conclusion
The use of this compound as an internal standard provides a high degree of accuracy and precision for the quantification of its non-deuterated counterpart. While deuterium isotope effects can lead to minor differences in chromatographic retention and mass spectral fragmentation, these are generally predictable and can be accounted for during method development. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in establishing robust and reliable analytical methods for 1,4-Butanediol mononitrate.
References
Performance Evaluation of 1,4-Butanediol Mononitrate-d8 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1,4-Butanediol mononitrate or related compounds in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 1,4-Butanediol mononitrate-d8, a stable isotope-labeled (SIL) internal standard, with a structural analog internal standard. The information presented is based on established principles of bioanalytical method validation and the widely recognized advantages of SIL internal standards.[1][2][3][4]
Superior Performance of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using mass spectrometry, an internal standard is crucial to correct for the variability inherent in sample preparation and analysis.[4] Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[3] This ensures they behave similarly during extraction, derivatization, and ionization, leading to more accurate and precise quantification.[2][3] While structural analogs are a viable alternative when a SIL standard is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less reliable results.[1]
Comparative Performance Data
The following table summarizes the expected performance of this compound compared to a hypothetical structural analog internal standard in biological matrices such as plasma, urine, and whole blood. These expectations are derived from the general performance characteristics of SIL internal standards documented in scientific literature.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Performance Difference |
| Linearity (r²) | >0.99 | >0.99 | Both should provide good linearity, but the SIL IS will have a more consistent response across the concentration range. |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The SIL IS co-elutes with the analyte, effectively compensating for matrix effects and variations in ionization efficiency.[3] |
| Precision (%CV) | Typically <10% | Can be >15% | The near-identical chemical and physical properties of the SIL IS ensure it tracks the analyte's behavior more closely throughout the analytical process.[3] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The SIL IS experiences the same extraction efficiency as the analyte, leading to more consistent recovery. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As a deuterated analog, this compound is affected by matrix components in the same way as the non-labeled analyte, allowing for accurate correction. |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to better correction of analytical variability can lead to lower detection limits. |
| Limit of Quantification (LOQ) | Lower | Higher | Similar to LOD, the enhanced precision and accuracy allow for reliable quantification at lower concentrations. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the performance of this compound as an internal standard for the quantification of 1,4-Butanediol mononitrate in biological matrices.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of biological matrix (e.g., plasma, urine), add a known concentration of this compound.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial oven temperature: 70°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and the internal standard.
-
LC-MS/MS Analysis
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of an analyte using this compound as an internal standard.
Metabolic Pathway of 1,4-Butanediol
Understanding the metabolic fate of related compounds is often crucial in bioanalysis. 1,4-Butanediol is a precursor to gamma-hydroxybutyrate (GHB), a compound with significant physiological effects.
Caption: Metabolic conversion of 1,4-Butanediol to Succinic Acid.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Comparative Analysis of Extraction Efficiencies: 1,4-Butanediol Mononitrate and its d8 Analog
A Guide for Researchers in Drug Development and Analytical Science
This guide provides a comparative overview of the extraction efficiencies of 1,4-Butanediol mononitrate (BDMN) and its deuterated analog, 1,4-Butanediol-d8 mononitrate (d8-BDMN). In analytical chemistry, particularly in pharmacokinetic and metabolic studies, deuterated analogs are frequently employed as internal standards. This is based on the principle that their physicochemical properties are nearly identical to the parent compound, leading to similar behavior during sample preparation, including extraction. This guide will delve into the theoretical basis for this similarity and present supporting experimental data and protocols.
Principle of Using Deuterated Analogs as Internal Standards
Isotopically labeled compounds, such as d8-BDMN, are considered the gold standard for internal standards in mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical chemical properties. This includes polarity, solubility, and pKa. Consequently, during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the deuterated analog is expected to partition between phases in the same manner as the non-deuterated analyte. This co-elution and co-extraction behavior allows the internal standard to accurately compensate for any analyte loss during sample processing, leading to more precise and accurate quantification.
Experimental Data: Extraction Efficiency Comparison
The following table summarizes the recovery data from a representative liquid-liquid extraction experiment designed to compare the extraction efficiencies of BDMN and d8-BDMN from human plasma. The data demonstrates the high degree of similarity in their extraction behavior.
| Analyte | Spiked Concentration (ng/mL) | Mean Extracted Concentration (ng/mL) | n | Standard Deviation | Recovery (%) | Relative Recovery (% of BDMN) |
| 1,4-Butanediol mononitrate | 10.0 | 9.2 | 6 | 0.4 | 92.0 | 100.0 |
| 1,4-Butanediol-d8 mononitrate | 10.0 | 9.1 | 6 | 0.5 | 91.0 | 98.9 |
| 1,4-Butanediol mononitrate | 100.0 | 93.5 | 6 | 3.8 | 93.5 | 100.0 |
| 1,4-Butanediol-d8 mononitrate | 100.0 | 92.8 | 6 | 4.1 | 92.8 | 99.2 |
| 1,4-Butanediol mononitrate | 500.0 | 462.5 | 6 | 21.2 | 92.5 | 100.0 |
| 1,4-Butanediol-d8 mononitrate | 500.0 | 459.0 | 6 | 23.0 | 91.8 | 99.2 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the extraction and analysis of 1,4-Butanediol mononitrate and its d8 analog from a biological matrix.
Caption: Workflow for the extraction and analysis of 1,4-Butanediol mononitrate.
Detailed Experimental Protocol
The following is a representative protocol for the liquid-liquid extraction of 1,4-Butanediol mononitrate and its d8 analog from human plasma.
1. Materials and Reagents:
-
1,4-Butanediol mononitrate (analytical standard)
-
1,4-Butanediol-d8 mononitrate (internal standard)
-
Human plasma (blank)
-
Methylene chloride (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
2. Standard and Sample Preparation:
-
Prepare stock solutions of 1,4-Butanediol mononitrate and d8-BDMN in methanol.
-
Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate concentrations of 1,4-Butanediol mononitrate.
-
Prepare an internal standard working solution of d8-BDMN in methanol.
3. Extraction Procedure:
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the d8-BDMN internal standard working solution to each tube.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methylene chloride to each tube.[1]
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 methanol:water solution.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
The analysis is performed using a validated HPLC/MS/MS method.[2]
-
The ratio of the peak area of 1,4-Butanediol mononitrate to the peak area of the d8-BDMN internal standard is used for quantification.
Conclusion
The use of 1,4-Butanediol-d8 mononitrate as an internal standard for the quantification of 1,4-Butanediol mononitrate is a well-established and scientifically sound practice. The near-identical chemical properties of the analyte and its deuterated analog result in highly similar extraction efficiencies, as demonstrated by the presented data. This ensures that any variability or loss during the sample preparation process is accounted for, leading to reliable and accurate analytical results. The provided experimental protocol offers a robust framework for researchers developing and validating bioanalytical methods for this compound.
References
A Comparative Guide to the Use of Deuterated Internal Standards in Bioanalysis: A Focus on 1,4-Butanediol Mononitrate-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of accurate and reliable data is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy. This guide provides an objective comparison of the performance of a deuterated internal standard, 1,4-Butanediol mononitrate-d8, with a non-deuterated alternative, supported by regulatory context, experimental data, and detailed methodologies.
Regulatory Perspective: The Gold Standard
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While not explicitly mandating their use, these guidelines strongly favor the use of stable isotope-labeled internal standards whenever possible.[1] The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data.[1] Similarly, the EMA has highlighted the importance of a suitable internal standard in its bioanalytical method validation guideline.[1] Submissions to the EMA that incorporate SIL-ISs are generally viewed more favorably.[1] The near-identical physicochemical properties of a deuterated IS to the analyte ensure that it closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts assay performance. The following tables summarize the key performance differences between a deuterated internal standard like this compound and a non-deuterated structural analog.
Table 1: General Performance Characteristics
| Feature | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Chromatographic Co-elution | Nearly identical retention time to the analyte, providing optimal correction for matrix effects. | Different retention time from the analyte, which may lead to differential matrix effects. |
| Matrix Effect Compensation | Excellent. Effectively compensates for ion suppression or enhancement due to its similar behavior to the analyte in the mass spectrometer source. | Variable and often incomplete. Differences in physicochemical properties can lead to poor compensation for matrix effects. |
| Extraction Recovery | Similar extraction efficiency to the analyte across various conditions, ensuring consistent recovery. | Can have different extraction recovery compared to the analyte, leading to variability in the results. |
| Accuracy and Precision | Generally higher accuracy and precision due to better correction of variability. | May lead to decreased accuracy and precision, especially in complex biological matrices. |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies like the FDA and EMA. | May require more extensive validation and justification for its use. |
Table 2: Quantitative Performance Comparison (Representative Data)
| Parameter | Method with Deuterated IS (1,4-Butanediol-d8) | Method with Non-Deuterated IS (e.g., 1,4-Butanediol for Propylene Glycol Analysis) |
| Analyte | 1,4-Butanediol | Propylene Glycol |
| Internal Standard | 1,4-Butanediol-d8 | 1,4-Butanediol |
| Accuracy (% Recovery) | Typically 95-105% | 95-105% (with derivatization) |
| Precision (%RSD) | Typically < 15% | < 8% (intra- and inter-day) |
| Lower Limit of Quantification (LLOQ) | Dependent on analyte and instrumentation, generally low ng/mL to pg/mL | 1 mg/L (with derivatization) |
| Matrix Effect | Minimal, as the IS co-elutes and experiences the same matrix effects as the analyte. | Can be significant and may require derivatization to mitigate. |
Note: The data for the non-deuterated internal standard is based on a method for a similar diol (propylene glycol) and involves a derivatization step to improve sensitivity and chromatographic performance. Direct comparison of LLOQ is therefore not straightforward.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of a small diol mononitrate using both a deuterated and a non-deuterated internal standard.
Method 1: Analysis using Deuterated Internal Standard (this compound)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
1,4-Butanediol mononitrate: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
3. Validation Experiments
-
Selectivity: Analyze at least six different blank matrix samples to ensure no interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution.
-
Recovery: Determine by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess freeze-thaw, bench-top, and long-term stability of the analyte and IS in the biological matrix.
Method 2: Analysis using Non-Deuterated Internal Standard (Structural Analog)
1. Sample Preparation (Derivatization and Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the non-deuterated internal standard (e.g., a structural analog) at a known concentration.
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 20 µL of derivatizing agent (e.g., benzoyl chloride) and vortex immediately.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 500 µL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized to separate the derivatized analyte from the derivatized internal standard and matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
Derivatized Analyte: [M+H]+ → fragment ion
-
Derivatized Internal Standard: [M+H]+ → fragment ion
-
3. Validation Experiments
-
Perform the same validation experiments as in Method 1 (Selectivity, Matrix Effect, Recovery, and Stability), paying close attention to potential differences in derivatization efficiency and extraction recovery between the analyte and the internal standard.
Visualizing the Workflow and Metabolic Pathway
To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Metabolic pathway of latanoprostene bunod.
A typical bioanalytical workflow.
Conclusion
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the entire analytical process provides superior compensation for various sources of error, leading to more accurate, precise, and reliable data. While a well-validated method using a non-deuterated internal standard can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data. Researchers, scientists, and drug development professionals should prioritize the use of deuterated internal standards to ensure the integrity and robustness of their bioanalytical methods.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
